6-Nitro-1H-indazol-5-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1H-indazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-1-4-3-8-9-5(4)2-6(7)10(12)13/h1-3,11H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWWNOYGPABLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313479 | |
| Record name | 6-Nitro-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724767-16-2 | |
| Record name | 6-Nitro-1H-indazol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=724767-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Nitro 1h Indazol 5 Ol and Its Derivatives
De Novo Synthesis Approaches to the 6-Nitro-1H-Indazol-5-OL Scaffold
The construction of the this compound framework from basic precursors is a task of significant chemical intricacy. It necessitates precise control over reaction conditions to assemble the bicyclic indazole system and to ensure the correct placement of the nitro and hydroxyl groups, which define the compound's identity and reactivity.
Cyclization Reactions for Indazole Ring System Formation
The formation of the indazole ring is the cornerstone of the synthesis. Various cyclization strategies have been developed, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
A classical and widely employed method for constructing the indazole ring involves the diazotization of ortho-alkyl-substituted anilines, followed by an intramolecular cyclization. thieme-connect.deprimescholars.com This process, often referred to as the Davis-Beirut reaction, typically begins with a 2-methylaniline derivative. Treatment with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium like acetic acid, converts the primary amino group into a diazonium salt. thieme-connect.deorgsyn.org This intermediate is often unstable and cyclizes in situ to form the indazole ring. The reaction is particularly effective when the benzene (B151609) ring of the starting aniline (B41778) contains electron-withdrawing groups, such as a nitro group, which can stabilize the intermediates and improve yields. thieme-connect.de For instance, the synthesis of 6-nitro-1H-indazole proceeds from 2-methyl-5-nitroaniline (B49896) through this diazotization protocol. thieme-connect.de
| Starting Material | Reagents | Key Features | Yield | Reference |
| 2-Methyl-5-nitroaniline | NaNO₂, Acetic Acid | Forms 6-nitro-1H-indazole | 47% | thieme-connect.de |
| 4-Bromo-2-methyl-5-nitroaniline | NaNO₂, Acetic Acid | Forms 5-bromo-6-nitro-1H-indazole | 94% | thieme-connect.de |
| 2-Amino-5-nitrotoluene | NaNO₂, Acetic Acid | Forms 5-nitroindazole | 72-80% | orgsyn.org |
| Substituted 2-methylanilines | NaNO₂, Citric Acid, Ethyl Chloroacetate | One-pot regioselective N-alkylation | 78-96% | primescholars.com |
This table summarizes key examples of diazotization and intramolecular cyclization protocols for indazole synthesis.
Modern synthetic chemistry has increasingly turned to transition metals to catalyze the formation of complex heterocyclic systems like indazoles. These methods often provide higher efficiency, regioselectivity, and functional group tolerance compared to classical approaches.
Copper-catalyzed reactions are prominent in this area. One such method involves an intramolecular Ullmann reaction, where a hydrazone formed from a substituted benzene derivative undergoes cyclization in the presence of a copper catalyst to yield the 1H-indazole. thieme-connect.com Another copper-mediated approach uses oxygen as the terminal oxidant to achieve N-N bond formation in the cyclization of ketimine species derived from o-aminobenzonitriles. nih.gov
Palladium catalysis is also a powerful tool. For example, Pd(OAc)₂ can be used to mediate the oxidative benzannulation of pyrazoles with internal alkynes to construct the indazole system. nih.gov Furthermore, palladium catalysts are used in intramolecular C-N bond formation of ortho-alkyne azoarenes and in the oxidative arylation of the indazole ring itself. nih.govresearchgate.net
Rhodium-catalyzed reactions, particularly those involving C-H activation, represent another advanced strategy. Rh(III)-mediated C-H alkylation followed by intramolecular cyclization of azoxy compounds with diazo esters or alkynes is an effective route to 2H-indazoles. nih.govnih.gov
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
| Copper | Intramolecular Ullmann Reaction | Hydrazones | Scalable approach | thieme-connect.com |
| Cu(OAc)₂ / O₂ | N-N Bond Formation | o-Arylamino N-H ketimines | Uses oxygen as the sole oxidant | nih.govresearchgate.net |
| Pd(OAc)₂ / P(tBu)₃·HBF₄ | Oxidative Benzannulation | Pyrazoles and internal alkynes | Constructs substituted indazoles | nih.gov |
| [Cp*RhCl₂]₂ / AgOAc | C-H Oxidative Cyclization | Pyridazinones and allenes | High Z-selectivity | nih.gov |
This table presents a selection of transition metal-catalyzed cyclization strategies for indazole synthesis.
Reductive cyclization offers a complementary approach, typically starting from nitro-substituted precursors. The Cadogan reaction is a classic example, involving the deoxygenation of a nitro group by a phosphine (B1218219) reagent (like triphenylphosphine) to generate a nitrene intermediate, which then cyclizes. nih.gov This method is versatile and not significantly affected by the electronic nature of the substrate. nih.gov Molybdenum catalysts can also facilitate Cadogan-type reductive cyclizations. grafiati.com
Another common strategy involves the reductive cyclization of o-nitrobenzaldehydes or related derivatives. chemicalbook.com For instance, reacting 2-nitrobenzaldehyde (B1664092) with a primary amine and a reducing agent can lead to the formation of the indazole ring. nih.gov Tin(II) chloride (SnCl₂) is a frequently used reagent for promoting the coupling and subsequent reductive cyclization of 2-nitrobenzaldehydes with primary amines and other components. nih.gov More recently, cascade reactions have been developed where 3-amino-3-(2-nitroaryl)propanoic acids undergo cyclization to form indazole acetic acids, a process initiated by the reduction of the nitro group to a nitroso intermediate. diva-portal.orgwhiterose.ac.uk
| Method | Precursor Type | Reagents/Catalysts | Key Features | Reference |
| Cadogan Cyclization | o-Nitrobenzaldimines/o-Nitroazobenzenes | PPh₃, MoO₂Cl₂(DMF)₂ | Forms N-N bond via nitrene intermediate | nih.govgrafiati.com |
| Tin-Catalyzed Cyclization | 2-Nitrobenzaldehyde, primary amine | SnCl₂·2H₂O | Economical, mild conditions | nih.gov |
| Cascade N-N Bond Formation | 3-Amino-3-(2-nitroaryl)propanoic acids | Base, nucleophilic solvent | Forms indazole acetic acid derivatives | diva-portal.orgwhiterose.ac.uk |
| Reductive Cyclization | o-Nitro-ketoximes | [Fe₂(CO)₉] or [Mo(CO)₆] | Involves reductive N-O bond cleavage | researchgate.net |
This table highlights various reductive cyclization pathways for synthesizing the indazole scaffold.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov Several MCRs have been adapted for the synthesis of indazole scaffolds.
One example is a three-component, one-pot reaction involving a 2-bromobenzaldehyde, a primary amine, and an azide (B81097) source, promoted by a copper catalyst. nih.gov Another approach is the Povarov-type reaction, a three-component process that can utilize indazole-based amines, aldehydes, and methylene-active compounds to build more complex structures on an existing indazole framework. nih.gov While direct MCR synthesis of the core indazole ring is less common, these strategies are invaluable for creating diverse libraries of indazole derivatives.
Strategic Introduction of Nitro and Hydroxyl Substituents
The synthesis of the specifically substituted this compound requires careful planning for the introduction of the nitro (NO₂) and hydroxyl (OH) groups at the correct positions on the benzene portion of the indazole ring. There are two primary strategies: introducing the substituents onto a pre-formed indazole ring or, more commonly, carrying the substituents through the cyclization process from a suitably functionalized precursor.
Given the typical synthesis of 6-nitro-1H-indazole from 2-methyl-5-nitroaniline, a logical approach to this compound would be to start with an aniline precursor that already contains the oxygen functionality at the desired position. A plausible precursor would be 2-methyl-5-methoxy-4-nitroaniline. The synthesis would proceed via the following steps:
Diazotization and Cyclization: The 2-methyl-5-methoxy-4-nitroaniline would be subjected to diazotization and intramolecular cyclization, similar to the protocols described previously, to form 6-nitro-5-methoxy-1H-indazole. The use of a methoxy (B1213986) group is often preferred over a free hydroxyl group during cyclization, as the latter can lead to decomposition under the reaction conditions. nih.gov
Demethylation: The resulting 6-nitro-5-methoxy-1H-indazole would then undergo demethylation to unmask the hydroxyl group. Reagents such as boron tribromide (BBr₃) are commonly used for this ether cleavage step, yielding the final product, this compound.
An alternative, though potentially more complex, route could involve electrophilic substitution on a pre-existing indazole. For example, one might synthesize 5-hydroxy-1H-indazole and then perform a regioselective nitration. However, controlling the position of nitration on the electron-rich phenol-like ring can be challenging, often leading to mixtures of isomers. Therefore, the strategy of building the ring from a pre-functionalized benzene derivative generally offers superior control and is the more common approach.
Regioselective Nitration Techniques at Position 6
The introduction of a nitro group at the C6 position of the indazole ring is a key step in the synthesis of the target compound. Direct nitration of 1H-indazole in strongly acidic media, such as a mixture of nitric acid and sulfuric acid, predominantly yields 5-nitro-1H-indazole. thieme-connect.de However, to achieve regioselectivity at the 6-position, specific strategies are required. One common approach involves the cyclization of appropriately substituted anilines. For instance, the diazotization of 2-methyl-5-nitroaniline, followed by decomposition of the resulting diazonium salt in acidic conditions, leads to the formation of 6-nitro-1H-indazole. thieme-connect.de This method's success is often dependent on the presence of electron-withdrawing groups on the aniline precursor. thieme-connect.de
Another strategy involves the nitration of an indazole precursor already bearing a directing group. While specific examples for the direct nitration of 1H-indazol-5-ol to this compound are not prevalent in the reviewed literature, the principles of electrophilic aromatic substitution on substituted indazoles can be applied. The hydroxyl group at C5 is an activating, ortho-, para-directing group. Therefore, direct nitration of 1H-indazol-5-ol would be expected to yield a mixture of products, with nitration potentially occurring at positions 4 and 6. Controlling the regioselectivity to favor the 6-position would likely require careful optimization of reaction conditions, such as temperature, nitrating agent, and solvent, or the use of a blocking group at the C4 position.
Hydroxylation Approaches and Precursor Chemistry at Position 5
The introduction of a hydroxyl group at the C5 position of the 6-nitro-1H-indazole core can be accomplished through several synthetic routes. One potential method is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the C5 position of a 6-nitroindazole (B21905) derivative. However, the electron-withdrawing nitro group at C6 would more strongly activate positions C5 and C7 towards nucleophilic attack.
A more common approach involves constructing the indazole ring from a precursor that already contains the desired hydroxyl group or a protected form thereof. For example, the synthesis could start from a substituted o-toluidine (B26562) or a related aniline derivative bearing a hydroxyl or methoxy group at the appropriate position. The synthesis of 2-methyl-2H-indazol-5-ol has been reported, which could potentially be nitrated at the 6-position. connectjournals.com
Furthermore, hydroxylation of the indazole ring system itself can be a viable strategy. While direct hydroxylation of 6-nitro-1H-indazole at the 5-position is not explicitly detailed, general methods for indazole hydroxylation could be adapted. smolecule.com
Functionalization and Derivatization of the this compound Core
The this compound scaffold serves as a versatile platform for further functionalization, allowing for the synthesis of a diverse range of derivatives with potential biological activities.
Regioselective N-Alkylation and N-Acylation Methodologies
The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be alkylated or acylated. The regioselectivity of these reactions is a significant challenge in indazole chemistry, as it is influenced by a multitude of factors. nih.govbeilstein-journals.org Generally, N1-substituted indazoles are considered the thermodynamically more stable isomers, while N2-substituted indazoles are often the kinetically favored products. connectjournals.com
The regiochemical outcome of N-alkylation and N-acylation is highly dependent on the substitution pattern of the indazole ring, the nature of the electrophile, and the reaction conditions employed. nih.govbeilstein-journals.org
Steric Effects: Substituents at the C3 and C7 positions can significantly influence the N1/N2 selectivity due to steric hindrance. thieme-connect.de
Electronic Effects: The electronic nature of substituents on the benzene ring also plays a crucial role. Electron-withdrawing groups, such as the nitro group at C6 in the title compound, can influence the nucleophilicity of the nitrogen atoms and thus the regioselectivity. For instance, the presence of a nitro group can favor the formation of the N2-alkylated product. nih.gov
Reaction Conditions: The choice of base, solvent, and temperature can dramatically alter the ratio of N1 to N2 products. nih.govrsc.org For example, using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of certain indazoles. nih.govbeilstein-journals.org Conversely, Mitsunobu conditions often favor the formation of the N2-isomer. nih.govbeilstein-journals.org
A study on the alkylation of various substituted indazoles revealed that electron-deficient indazoles exhibited high N1-selectivity when reacted with pentyl bromide using NaH in THF. nih.gov In contrast, another study reported that the alkylation of indazoles with alkyl halides under basic conditions (K2CO3 in DMF) resulted in a nearly equal ratio of N1 and N2 isomers. dergipark.org.tr
| Indazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | N1:N2 Ratio | Reference |
|---|---|---|---|---|---|
| Electron-deficient indazoles | Pentyl bromide | NaH | THF | High N1-selectivity | nih.gov |
| Unsubstituted Indazole | Alkyl halides | K2CO3 | DMF | ~1:1 | dergipark.org.tr |
| Indazole | - | Mitsunobu conditions | - | Favors N2 | nih.govbeilstein-journals.org |
The choice of catalyst and reagents is paramount in directing the regioselectivity of N-functionalization.
Bases: The nature of the base used can significantly impact the outcome. Strong, non-coordinating bases may favor one isomer, while weaker bases or those capable of chelation can lead to different regiochemical outcomes. The use of cesium carbonate has been shown in some cases to favor N1-alkylation through a chelation mechanism. nih.gov
Catalysts: Transition metal catalysts have been explored for regioselective N-alkylation. For example, palladium-hydride catalysis with specific ligands can control the regioselective N1- or N2-alkylation of indazoles with isoprene. rsc.org Metal-free catalysis systems, such as the use of trifluoromethanesulfonic acid (TfOH) with diazo compounds, have been developed for highly selective N2-alkylation. rsc.orgrsc.org
Alkylating/Acylating Agents: The structure of the electrophile itself can influence the site of attack. Bulky electrophiles may preferentially react at the less sterically hindered nitrogen atom.
A novel method for regioselective N2-methylation of 3-methyl-6-nitro-1H-indazole utilized trimethyl orthoformate in the presence of sulfuric acid. connectjournals.com Another approach for the synthesis of 2,3-dimethyl-6-nitro-2H-indazole employed dimethyl carbonate as a less toxic methylating agent. google.com
| Catalyst/Reagent | Alkylating Agent | Outcome | Reference |
|---|---|---|---|
| TfOH | Diazo compounds | High N2-selectivity | rsc.orgrsc.org |
| Pd-hydride with specific ligands | Isoprene | Controllable N1/N2 selectivity | rsc.org |
| Trimethyl orthoformate/H2SO4 | - | Regioselective N2-methylation | connectjournals.com |
| Dimethyl carbonate | - | N2-methylation | google.com |
Electrophilic and Nucleophilic Substitutions on the Benzenoid Moiety
The benzene ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further diversification of the scaffold.
Electrophilic Aromatic Substitution: The electron-withdrawing nitro group at C6 deactivates the ring towards electrophilic attack, making such reactions more challenging. However, the hydroxyl group at C5 is a strong activating group and will direct incoming electrophiles primarily to the ortho position (C4). Reactions such as halogenation, sulfonation, and Friedel-Crafts acylation and alkylation are theoretically possible, though the strong deactivating effect of the nitro group may require harsh reaction conditions. ambeed.com
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group at C6 activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group (C5 and C7). A leaving group at one of these positions could be displaced by a variety of nucleophiles. For instance, the nitro group itself can be substituted under certain conditions. evitachem.com Furthermore, the nitro group can be reduced to an amino group using reagents like hydrogen gas with a palladium catalyst, tin(II) chloride, or iron in acidic media. ambeed.com This amino group can then be further modified, for example, through diazotization and subsequent substitution reactions. The synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through an SNAr ring closure of arylhydrazones. researchgate.net
Modifications at the Indazole Pyrazole (B372694) Ring (e.g., C3-Substitutions)
Functionalization at the C3 position of the indazole ring is a critical strategy for developing new derivatives, as this position is often key to their biological activity. chim.it Halogenation of the C3 position is a common and vital initial step, providing a reactive handle for subsequent cross-coupling reactions. chim.it
Halogenation: The introduction of a halogen atom at the C3-position can be achieved using various reagents. Iodination is frequently performed on unprotected indazoles using iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF. chim.it Bromination is also widely accomplished using N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) or chloroform. chim.it For the synthesis of 3-chloro-6-nitro-1H-indazole, 6-nitro-1H-indazol-3-ol can be treated with boiling phosphorus trichloride (B1173362) or phosphoryl chloride. thieme-connect.de
Nitration: Direct nitration at the C3 position of 2H-indazoles can be accomplished using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. chim.it This radical nitration provides a pathway to dinitro-indazole derivatives. chim.it
Carbonylation: The direct carbonylation of the C3 position of nitro-substituted indazoles has been achieved using diethylazodicarboxylate (DEAD) in the presence of tetraethylammonium (B1195904) cyanide (TEACN). researchgate.net This method provides a route to C3-carboxylated indazoles, avoiding the use of highly toxic reagents like phosgene. researchgate.net
Table 1: Examples of C3-Position Modifications on Indazole Derivatives To view the data, click on the table and use the scroll bar.
| Reaction Type | Indazole Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Iodination | 6-Bromoindazole | I₂, KOH, DMF | 6-Bromo-3-iodoindazole | Good | chim.it |
| Chlorination | 6-Nitro-1H-indazol-3-ol | POCl₃ | 3-Chloro-6-nitro-1H-indazole | Not specified | thieme-connect.de |
| Nitration | 2H-Indazole | Fe(NO₃)₃, TEMPO, O₂ | 3-Nitro-2H-indazole | Not specified | chim.it |
| Carbonylation | 6-Nitroindazole | DEAD, TEACN, Acetonitrile | 3-Ethoxycarbonyl-6-nitroindazole | Good | researchgate.net |
Cross-Coupling Reactions for C-C and C-Heteroatom Bond Construction
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the synthesis of complex indazole derivatives. These reactions typically utilize a halogenated indazole precursor, often substituted at the C3, C5, C6, or C7 positions. researchgate.netnih.gov
Heck Reaction: This reaction creates a C-C bond between an aryl halide and an alkene. For instance, a Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine (B92270) has been accomplished by heating in the presence of a palladium(II) acetate (B1210297) catalyst, a tri-o-tolylphosphine (B155546) ligand, and a suitable base to yield the corresponding vinyl-substituted indazole. google.com
Suzuki-Miyaura Coupling: This is one of the most versatile methods for C-C bond formation, coupling an organoboron compound with an organohalide. The reaction is often carried out using various 3-bromoindazoles and boronic acids under microwave irradiation with a palladium catalyst like Pd(PPh₃)₄ and a base such as cesium carbonate. researchgate.netnih.gov This method is compatible with a wide range of functional groups on both coupling partners. nih.gov Successful Suzuki-Miyaura couplings have also been described at the C7 position of the indazole ring, starting from a C7-bromo-4-substituted-1H-indazole. nih.gov
Table 2: Examples of Cross-Coupling Reactions on Indazole Scaffolds To view the data, click on the table and use the scroll bar. | Reaction Name | Indazole Substrate | Coupling Partner | Catalyst/Base | Product | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Heck Reaction | 3-Iodo-6-nitro-1-(THP)-1H-indazole | 2-Vinyl pyridine | Pd(OAc)₂ / N,N-diisopropylethylamine | 6-Nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(THP)-1H-indazole | google.com | | Suzuki Coupling | tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Methoxy-3-phenyl-1H-indazole | >80% | nih.gov | | Suzuki Coupling | N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | N-(7-(4-Methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Moderate to Good | nih.gov |
Cycloaddition Reactions with Nitroindazole Derivatives
Cycloaddition reactions offer an efficient pathway to construct new heterocyclic rings fused to or substituted on the indazole core. ambeed.com In particular, 1,3-dipolar cycloadditions have been used to synthesize novel triazole-containing indazole systems from nitroindazole derivatives. nih.gov
An efficient synthesis of 3-chloro-6-nitro-1H-indazole derivatives has been achieved through 1,3-dipolar cycloaddition. nih.gov In this work, derivatives of 3-chloro-6-nitro-1H-indazole were used as dipolarophiles. The reaction with organic azides under "click chemistry" conditions, using a copper(I) iodide (CuI) catalyst, led regio-selectively to 1,4-disubstituted 1,2,3-triazole derivatives in good yields (82-90%). nih.gov This approach demonstrates how the nitroindazole scaffold can be elaborated into more complex heterocyclic systems. nih.gov
Table 3: Example of Cycloaddition with a Nitroindazole Derivative To view the data, click on the table and use the scroll bar.
| Reaction Type | Indazole Reactant | Dipole | Conditions | Product Class | Yield | Reference |
|---|---|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 3-Chloro-6-nitro-1H-indazole derivative (as dipolarophile) | Organic Azide | CuI Catalyst (Click Chemistry) | 1,2,3-Triazolyl methyl-6-nitro-1H-indazole | 82-90% | nih.gov |
Green Chemistry Principles and Sustainable Synthesis of this compound
The integration of green chemistry principles into the synthesis of indazole derivatives is crucial for reducing environmental impact and improving safety and efficiency. This involves developing eco-friendly reaction media, employing highly efficient catalytic systems, and utilizing advanced technologies like flow chemistry.
Development of Eco-Friendly Solvent Systems and Solvent-Free Reactions
A key aspect of green synthesis is the replacement of hazardous organic solvents with more benign alternatives.
Ionic Liquids: These have been explored as green solvents for indazole synthesis, as they can enhance reaction rates and minimize waste.
Water and Ethanol (B145695)/Water Mixtures: One-pot syntheses of N-alkylated indazoles have been performed in water or ethanol-water mixtures using biodegradable catalysts like citric acid, offering an environmentally friendly process. primescholars.com
Solvent-Free and Microwave-Assisted Reactions: Microwave irradiation has emerged as a powerful tool for green chemistry, often enabling reactions to proceed rapidly in the absence of a solvent or on a solid support. niscpr.res.in This technique significantly shortens reaction times and can lead to improved product yields compared to conventional heating. niscpr.res.in For example, microwave-assisted cyclization can reduce reaction times from hours to minutes while maintaining high yields.
Catalytic Approaches for Enhanced Atom Economy and Reaction Efficiency
Catalysis is a cornerstone of green chemistry, promoting reaction efficiency and reducing waste by enabling reactions to proceed with high selectivity and atom economy.
Tin(II) Chloride: An efficient, one-pot synthesis of 2-aryl-2H-indazoles has been developed using tin(II) chloride dihydrate (SnCl₂·2H₂O) as a promoter for coupling and reductive cyclization. nih.gov This method is noted for being economical and proceeding under mild, open-flask conditions. nih.gov
Biodegradable Acid Catalysts: Citric acid has been employed as a biodegradable and eco-friendly catalyst for the one-pot regioselective synthesis of N-alkyl indazole derivatives in aqueous media. primescholars.com
Palladium and Silver Catalysis: Transition metals are widely used to catalyze the formation of indazole scaffolds. Palladium-mediated reactions, such as Suzuki coupling, are highly efficient for constructing C-C bonds. researchgate.netnih.gov Silver (Ag) catalysts have been used to mediate intermolecular oxidative C-H amination to produce 3-substituted indazole motifs that are otherwise difficult to prepare. nih.gov
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry, or continuous synthesis, is a modern technology that offers significant advantages in safety, scalability, and sustainability over traditional batch processing. sci-hub.se Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This allows for precise control over reaction parameters, rapid heat and mass transfer, and the safe handling of hazardous intermediates. sci-hub.semdpi.com
While specific flow synthesis protocols for this compound are not extensively documented, methods used for structurally related heterocycles demonstrate the potential of this technology. For example, the reductive cyclization of nitro compounds is a key step in some indazole syntheses and is a reaction class that has been successfully adapted to flow conditions for the synthesis of other N-heterocycles like indoles. mdpi.com The use of high-temperature/pressure conditions in flow reactors can dramatically reduce reaction times and increase productivity, with examples showing outputs of several grams per hour from a laboratory-scale setup. mdpi.com
Mechanistic Insights into the Reactivity and Transformations of 6 Nitro 1h Indazol 5 Ol
Tautomeric Equilibria and Interconversion Dynamics
Annular tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring, is a fundamental characteristic of the indazole system. sci-hub.senih.gov This equilibrium between the 1H- and 2H-tautomers is influenced by various factors, including the electronic nature of substituents on the ring.
In N-unsubstituted indazoles, a dynamic equilibrium exists between two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govnih.govresearchgate.netnih.gov Extensive spectroscopic and computational studies have established that for the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable and therefore predominates in both the solid state and in solution. sci-hub.seresearchgate.netthieme-connect.denih.govthieme-connect.de
The greater stability of the 1H-tautomer is often attributed to its benzenoid electronic structure, which confers a higher degree of aromaticity compared to the ortho-quinoid character of the 2H-tautomer. sci-hub.senih.govthieme-connect.de Theoretical calculations, such as MP2/6-31G**, indicate that the 1H-indazole tautomer is more stable than the 2H form by approximately 15-17 kJ·mol⁻¹. nih.govthieme-connect.deacs.org This energy difference ensures that the 1H form is the major species present at equilibrium. researchgate.net The electronic spectra of 1-methyl-1H-indazole are nearly identical to that of 1H-indazole, but differ significantly from the spectrum of 2-methyl-2H-indazole, providing experimental evidence for the predominance of the 1H tautomer. thieme-connect.de
| Tautomer | General Structure | Relative Stability | Key Characteristics |
|---|---|---|---|
| 1H-Indazole | Benzenoid | More Stable | Thermodynamically favored; predominates in solid, liquid, and gas phases. sci-hub.senih.gov |
| 2H-Indazole | Quinonoid | Less Stable | Higher energy state; less aromatic character. nih.govthieme-connect.de |
The position and electronic nature of substituents on the indazole ring can significantly influence the tautomeric equilibrium. acs.org Electron-withdrawing groups, such as the nitro group (-NO₂), have a particularly strong impact. thieme-connect.de
The presence of a nitro group affects the electron density distribution across the entire heterocyclic system, which can alter the relative stabilities of the 1H and 2H tautomers. The specific position of the nitro group is critical; for instance, in 7-nitro-1H-indazole, the 1H-tautomer is highly favored, constituting about 94% of the equilibrium mixture. vulcanchem.com This preference can be influenced by intramolecular interactions, such as hydrogen bonding between the N1-H and the peri-positioned nitro group at C7, which stabilizes the 1H form. arabjchem.org
For 6-Nitro-1H-indazol-5-ol, the situation is more complex due to the presence of both a strong electron-withdrawing group (-NO₂) and an electron-donating group (-OH). The hydroxyl group can engage in its own tautomeric equilibrium (keto-enol tautomerism), potentially existing as 6-nitro-1,2-dihydro-indazol-5-one. researchgate.netnih.gov The predominance of one form over another is modulated by the substituents and the phase (solid or solution). researchgate.net The -OH group can also form hydrogen bonds, further influencing the stability of the annular tautomers. In related hydroxyindazoles, the 1H-indazol-3-ol tautomer has been shown to predominate. researchgate.net
| Substituent | Position | Electronic Nature | Effect on Tautomeric Equilibrium |
|---|---|---|---|
| Nitro (-NO₂) | C5, C6, etc. | Strongly Electron-Withdrawing | Significantly alters electron distribution, influencing relative stability. thieme-connect.de |
| Nitro (-NO₂) | C7 | Strongly Electron-Withdrawing | Can stabilize the 1H-tautomer via intramolecular hydrogen bonding. vulcanchem.comarabjchem.org |
| Hydroxyl (-OH) | C5 | Electron-Donating | Introduces keto-enol tautomerism and can participate in hydrogen bonding, complicating the equilibrium. researchgate.net |
Reaction Mechanisms of Electrophilic and Nucleophilic Attack
The reactivity of the this compound ring is a product of the combined electronic effects of the fused benzene (B151609) and pyrazole rings, further modulated by the nitro and hydroxyl substituents.
The indazole ring possesses two nitrogen atoms with distinct reactivity. In N-unsubstituted indazoles, the nitrogen atoms are nucleophilic and can react with electrophiles. ambeed.com Studies on the reaction of indazoles with formaldehyde (B43269) in acidic media show that substitution occurs preferentially at the N1 position to yield the 1-substituted derivative. nih.govacs.org This preference is observed for indazole itself as well as for 4-nitro, 5-nitro, and 6-nitro-1H-indazoles. nih.govacs.org The resulting 1-substituted isomer is generally more stable than the 2-substituted isomer. nih.govacs.org
However, the nucleophilicity and basicity of these nitrogen atoms are significantly diminished in this compound due to the potent electron-withdrawing effect of the nitro group. This reduced basicity makes protonation more difficult compared to the parent indazole.
The nitro group at the C6 position exerts a powerful deactivating effect on the indazole ring system through both inductive and resonance effects (-I and -M). This electron-withdrawing character significantly reduces the electron density of the aromatic rings, making them less susceptible to electrophilic aromatic substitution. ontosight.aiontosight.ai The presence of the nitro group renders the indazole ring more "electron-deficient". ontosight.ai
This deactivation is a general feature of nitro-substituted aromatic compounds. mdpi.com While it hinders electrophilic attack, it can facilitate nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. The strong electron-withdrawing nature of the nitro group is essential for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during such reactions.
The hydroxyl group at the C5 position introduces a contrasting electronic influence to that of the nitro group. As an electron-donating group (+M > -I), it activates the benzene ring towards electrophilic substitution, partially counteracting the deactivating effect of the C6-nitro group. This activating influence is particularly directed towards the positions ortho and para to the hydroxyl group (C4 and C6, although C6 is already substituted).
Ring Opening and Rearrangement Processes
The indazole ring, a fused bicyclic heteroaromatic system, is generally stable. However, like other heterocyclic systems, it can participate in ring-opening or rearrangement reactions under specific energetic conditions. ambeed.com Such transformations typically require significant energy input to overcome the aromatic stabilization of the indazole core. For 6-fluoro-1H-indazole, the potential for ring-opening reactions has been noted as a facet of its reactivity in heterocyclic chemistry. ambeed.com While these types of reactions are known for the broader indazole class, specific studies detailing the ring-opening and rearrangement mechanisms for this compound are not extensively documented in scientific literature. The presence of the nitro and hydroxyl substituents would undoubtedly influence the regioselectivity and feasibility of any such process.
Oxidation and Reduction Chemistry of the Nitroindazole System
The oxidation and reduction chemistry of this compound is a critical aspect of its reactivity profile. The nitro group is a prime site for reduction, while the phenol (B47542) moiety and the indazole ring itself are susceptible to oxidation.
The conversion of the nitro group to an amino group is a fundamental transformation in the functionalization of this molecule. Chemoselective reduction—targeting the nitro group while preserving the hydroxyl group and the integrity of the indazole ring—is highly desirable and can be achieved using various modern synthetic methods. rsc.org The resulting compound, 6-Amino-1H-indazol-5-ol, is a valuable intermediate for further synthesis.
A variety of reducing agents are known to be effective for the chemoselective reduction of aromatic nitro compounds, tolerating other sensitive functional groups like hydroxyls, esters, and halides. rsc.orgresearchgate.net Common methods applicable to the nitro-indazole system include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst), metal-acid systems (such as tin or iron in acidic media), and transfer hydrogenation. ambeed.comscispace.com Iron-based catalysts, in particular, have been noted for their high activity and chemoselectivity in nitro reductions under mild conditions. rsc.org
Below is a table summarizing potential methods for the chemoselective reduction of this compound.
Interactive Data Table: Reagents for Chemoselective Nitro Group Reduction
| Reagent System | General Conditions | Key Features |
| H₂ / Palladium on Carbon (Pd/C) | Hydrogen gas, typically at atmospheric or slightly elevated pressure; solvent such as ethanol (B145695) or ethyl acetate (B1210297). evitachem.com | A classic, highly efficient method. Requires specialized hydrogenation equipment. |
| Tin(II) Chloride (SnCl₂) / HCl | Typically performed in a protic solvent like ethanol or concentrated hydrochloric acid. ambeed.comscispace.com | A standard laboratory method, though it may require careful pH control during workup. |
| Iron (Fe) / Acetic Acid or HCl | Iron powder in the presence of a mild acid. ambeed.com | An economical and effective method often used in industrial processes. |
| Hydriodic Acid (HI) | Non-refluxing conditions (e.g., 90°C) can provide excellent chemoselectivity. researchgate.net | Effective for substrates with various functional groups, including nitriles, esters, and halides. researchgate.net |
| Iron(III) Catalyst / Silane (B1218182) | Utilizes an earth-abundant metal catalyst with a silane reducing agent under mild conditions. rsc.org | Offers high chemoselectivity, preserving functionalities like ketones, esters, and amides. rsc.org |
The oxidative chemistry of this compound is primarily centered on the phenol (hydroxyl) group and the indazole ring. The electron-rich phenol moiety is particularly susceptible to oxidation.
Under controlled conditions with mild oxidizing agents, the hydroxyl group at the C5 position can potentially be oxidized to a carbonyl group, which would lead to the formation of a quinone-like structure, specifically a 4,5-dihydro-1H-indazol-5-one derivative. This type of transformation is known for related substituted indazolols, such as the oxidation of a hydroxyl group to a ketone using reagents like potassium permanganate (B83412) or pyridinium (B92312) chlorochromate (PCC).
Stronger oxidizing conditions can lead to more extensive transformations, including the degradation of the indazole ring itself. The presence of the deactivating nitro group may offer some protection to the benzene portion of the ring system, but the pyrazole ring can be susceptible to cleavage under harsh oxidative stress. Specific studies detailing the precise products of such oxidative pathways for this compound are limited, but the general principles of phenol and heterocycle oxidation suggest these potential routes of transformation. ambeed.com
Computational and Theoretical Chemistry Studies on 6 Nitro 1h Indazol 5 Ol Systems
Quantum Mechanical and Density Functional Theory (DFT) Investigations
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. researchgate.net For a molecule like 6-Nitro-1H-indazol-5-ol, DFT calculations would provide fundamental information about its stability, electronic characteristics, and reactivity. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), which has been successfully applied to study other nitroindazole systems. acs.orgnih.gov
A primary application of DFT is the prediction of a molecule's most stable three-dimensional shape. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms. For this compound, this would determine key bond lengths, bond angles, and dihedral (torsion) angles.
Such a study would clarify the planarity of the indazole ring system and the orientation of the nitro (-NO₂) and hydroxyl (-OH) substituents relative to the ring. In studies of similar compounds, like the reaction product of 6-nitro-1H-indazole, the nitro group was found to be nearly coplanar with the benzene (B151609) ring. acs.orgcsic.es Furthermore, DFT calculations would reveal the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly valuable as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues to its intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital can be thought of as the outermost orbital containing electrons. A higher HOMO energy indicates a greater ability to donate electrons, making the molecule a better nucleophile.
LUMO: This is the innermost orbital that is empty of electrons. A lower LUMO energy suggests a greater ability to accept electrons, making the molecule a better electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group would significantly influence the energies and distributions of these orbitals. acs.orgnih.gov Analysis would show where the HOMO and LUMO are localized on the molecule, predicting the most likely sites for nucleophilic and electrophilic attack.
To quantify the concepts derived from FMO theory, various reactivity descriptors can be calculated.
Global Descriptors: These parameters, such as chemical potential, hardness, softness, and the global electrophilicity index (ω), describe the reactivity of the molecule as a whole. researchgate.net The electrophilicity index, for instance, measures the energy stabilization when the system acquires additional electronic charge from the environment.
Local Descriptors (Fukui Functions): Reactivity is site-specific. The Fukui function is a local reactivity descriptor that indicates which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com For this compound, calculating the condensed Fukui functions for each atom would pinpoint the most reactive sites, providing a more detailed picture of its chemical behavior than HOMO/LUMO analysis alone. Such calculations have been used to identify the most reactive sites in related nitro-indazole tautomers. acs.org
Reaction Mechanism Elucidation through Advanced Computational Modeling
While no specific reaction mechanism studies for this compound were found, computational modeling is a standard method for elucidating reaction pathways, identifying intermediates, and understanding selectivity. nih.gov
Computational chemistry allows for the mapping of a reaction's progress from reactants to products. This is done by exploring the potential energy surface (PES), which represents the energy of a molecular system as a function of its geometry.
A key goal is to locate and characterize stationary points, which include the reactants, products, any intermediates, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net By calculating the energies of these structures, chemists can determine the activation energy, which governs the reaction rate. For any proposed reaction involving this compound, this analysis would be critical to determine the most likely mechanistic pathway.
Many reactions involving substituted aromatic rings like indazole can result in multiple products (isomers). Regioselectivity refers to the preference for one product isomer over another. Computational methods are highly effective at explaining and predicting this phenomenon.
For this compound, which has multiple potential reaction sites, theoretical studies could predict the outcome of reactions such as alkylation or halogenation. nih.gov By comparing the activation energies for the different pathways leading to each possible regioisomer, researchers can determine which product is kinetically favored (i.e., forms fastest). Similarly, by comparing the relative stabilities (thermodynamic energies) of the potential products, they can determine which isomer is the most stable. nih.gov This approach has been successfully used to explain the regioselective formation of N1-substituted products in the reaction of 6-nitro-1H-indazole with formaldehyde (B43269). acs.org
Kinetic and Thermodynamic Considerations in Reaction Pathways
Theoretical studies on the reactivity of nitro-1H-indazole systems, such as the addition of formaldehyde to 6-nitro-1H-indazole in aqueous hydrochloric acid, provide significant insights into the kinetic and thermodynamic factors governing these reactions. acs.orgnih.gov The stability of different tautomers and isomers is a key thermodynamic consideration. Computational calculations indicate that for the parent indazole, the 1H-tautomer is significantly more stable than the 2H-tautomer, with an energy difference of approximately 15 kJ·mol⁻¹. nih.gov This preference for the 1H-tautomer is a general characteristic observed in the solid state and is supported by various calculations. thieme-connect.de
In reaction pathways, such as the formation of (1H-indazol-1-yl)methanol derivatives, the thermodynamic stability of the products is a crucial factor. For instance, B3LYP/6-311++G(d,p) calculations have shown that the 1-substituted isomer is about 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. acs.orgnih.gov
From a kinetic perspective, the addition of aldehydes to indazoles is a reversible reaction. nih.gov The rates of the forward (addition) and reverse (elimination) reactions determine the equilibrium position. The presence of electron-withdrawing substituents, such as the nitro group in 6-nitro-1H-indazole, has a notable effect on these kinetics. These substituents increase the sensitivity of the resulting adducts to hydrolysis, which translates to an increased rate for the reverse reaction. acs.orgnih.gov This is attributed to the increased leaving group character of the nitro-substituted indazole. nih.gov
The mechanism of such reactions is also influenced by the reaction conditions. In acidic solutions, the reaction is proposed to proceed through the interaction of the neutral indazole with a protonated aldehyde, as the indazolium cation is unlikely to react directly with formaldehyde. nih.gov The table below summarizes key thermodynamic data for related indazole systems.
| Parameter | Value | Compound | Method/Conditions | Source |
| Stability Difference (1H vs 2H) | ~15 kJ·mol⁻¹ | Indazole | MP2/6-31G** | nih.gov |
| Stability Difference (1- vs 2-substituted) | ~20 kJ·mol⁻¹ | (Indazol-1-yl)methanol | B3LYP/6-311++G(d,p) | acs.orgnih.gov |
| 1H-tautomer vs 2H-tautomer Stability | 2.3 kcal·mol⁻¹ more stable | Indazole | Photophysical/Thermochemical | austinpublishinggroup.com |
| 1-methylindazole vs 2-methylindazole | 3.2 kcal·mol⁻¹ more stable | Methylated Indazoles | Photophysical/Thermochemical | austinpublishinggroup.com |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for analyzing the conformational stability and intermolecular interactions of indazole derivatives, particularly in biological contexts. While specific MD studies on this compound are not extensively documented, research on structurally related nitroindazole compounds provides a clear framework for the application and utility of this method. worldscientific.comnih.govresearchgate.net
MD simulations are frequently employed to assess the stability of ligand-protein complexes. For example, in studies of N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide, MD simulations were used to evaluate the stability of the compound when bound to target proteins, confirming a robust and consistent binding mode. worldscientific.com Similarly, simulations of a complex involving a 3-chloro-6-nitro-1H-indazole derivative and the Leishmania trypanothione (B104310) reductase enzyme were performed to understand its structural and intermolecular affinity in a biological environment. nih.govresearchgate.net
These simulations typically track key metrics over time, such as the root-mean-square deviation (RMSD) of the protein-ligand complex. In the case of the trypanothione reductase complex, the system remained in good equilibrium, with a structure deviation of approximately 1–3 Å, indicating a stable binding interaction. nih.govresearchgate.net
Furthermore, MD simulations, often combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to calculate binding free energies. High negative binding free energies, as observed for the 3-chloro-6-nitro-1H-indazole derivative complex, illustrate high stability and strong affinity between the ligand and its target. nih.govresearchgate.net These studies highlight the importance of hydrophobic and hydrophilic interactions in stabilizing the complex. nih.govresearchgate.net Through such simulations, researchers can gain detailed insights into the conformational dynamics and the specific intermolecular forces, such as hydrogen bonds and π-stacking interactions, that govern the behavior of nitroindazole systems. researchgate.net
Solvent Effects on Reactivity and Structure: A Theoretical Perspective
The influence of solvents on the reactivity and structure of molecules can be effectively investigated using theoretical models. For heterocyclic systems like this compound, computational methods such as the integral equation formalism polarizable continuum model (IEFPCM) are used to simulate solvent effects. eurjchem.com This approach models the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.
Theoretical studies on related compounds demonstrate that solvent polarity can influence structural stability and electronic properties. For instance, a computational study on a 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol showed that while the frontier molecular orbital (FMO) energy gap remained largely consistent across different solvents, greater stability was observed in more polar environments. researchgate.net
The reactivity of indazoles is also subject to solvent effects. A study on the reaction of nitro-indazoles with formaldehyde was conducted in aqueous hydrochloric acid, highlighting the role of water as a solvent. acs.orgnih.gov Theoretical calculations for this system were performed both in the gas phase and in water, revealing differences in the relative stabilities of tautomers and isomers, underscoring the importance of accounting for the solvent environment. nih.gov For example, calculations showed a stability difference of 14.5 kJ·mol⁻¹ between 1H and 2H tautomers in the gas phase, which changed to 15.9 kJ·mol⁻¹ in water. nih.gov
These theoretical perspectives indicate that the choice of solvent can modulate the thermodynamic and kinetic aspects of reactions involving this compound. The solvent can affect the energy barriers of reaction pathways and the stability of intermediates and products, thereby influencing reaction outcomes and rates.
Advanced Spectroscopic and Structural Elucidation Approaches for 6 Nitro 1h Indazol 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a powerful method for elucidating the structure of organic compounds. weebly.comomicsonline.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. weebly.comipb.pt For a substituted indazole like 6-Nitro-1H-indazol-5-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment. omicsonline.orgnumberanalytics.com
One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers fundamental insights into the chemical environment of each atom in a molecule. omicsonline.org
The ¹H NMR spectrum would reveal the chemical shifts, integration, and coupling patterns of the protons. For this compound, one would expect to see distinct signals for the aromatic protons on the indazole ring and a broad signal for the N-H proton of the pyrazole (B372694) ring, which may exchange with deuterium (B1214612) oxide (D₂O). The protons on the benzene (B151609) ring (H-4 and H-7) would show specific splitting patterns (e.g., doublets or singlets) depending on their neighboring protons. The electron-withdrawing nitro group at position 6 and the electron-donating hydroxyl group at position 5 would significantly influence the chemical shifts of the nearby aromatic protons, typically shifting them to lower and higher fields, respectively.
The ¹³C NMR spectrum provides information on all unique carbon atoms. cdnsciencepub.com The spectrum of this compound would show seven distinct signals corresponding to the seven carbon atoms of the indazole core. The carbons directly attached to the nitro (C-6) and hydroxyl (C-5) groups would be significantly shifted. The C-6 signal would be shifted downfield due to the deshielding effect of the nitro group, while the C-5 signal would be shifted upfield by the hydroxyl group's shielding effect.
While specific experimental data for this compound is not publicly available, the following table provides predicted ¹H and ¹³C NMR chemical shifts based on known substituent effects on the indazole scaffold.
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 3 | ~8.1 | ~135 |
| 4 | ~7.8 | ~115 |
| 5 | - | ~150 |
| 6 | - | ~140 |
| 7 | ~8.5 | ~120 |
| 3a | - | ~125 |
| 7a | - | ~142 |
Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. weebly.comnumberanalytics.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. numberanalytics.com For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-3 protons if they are spin-coupled, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). numberanalytics.com It allows for the unambiguous assignment of carbon signals based on their attached, and usually already assigned, protons. For instance, the signal for the H-7 proton would show a cross-peak to the C-7 carbon signal.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. ipb.pt For a planar molecule like this indazole, NOESY can help confirm through-space proximities between adjacent protons, such as between H-4 and the OH proton at position 5.
Solid-State NMR (ssNMR) is an essential technique for characterizing pharmaceutical compounds in their solid form, providing insights into polymorphism, crystallinity, and intermolecular interactions. jocpr.combruker.com Different crystalline forms, or polymorphs, of a compound can have distinct physical properties. ssNMR can distinguish between these polymorphs because the chemical shifts of nuclei are highly sensitive to the local molecular environment, which differs in each crystal lattice. jocpr.comresearchgate.net
For this compound, ¹³C and ¹⁵N CP/MAS (Cross-Polarization Magic-Angle Spinning) ssNMR experiments could be employed to:
Identify and quantify different polymorphic forms. bruker.com
Characterize the amorphous content in a crystalline sample. jocpr.com
Study the tautomeric equilibrium (1H vs. 2H indazole) in the solid state, as seen in studies of other indazole derivatives. cdnsciencepub.com
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. algimed.com
High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For this compound, with the molecular formula C₇H₅N₃O₃, the exact mass can be calculated. HRMS techniques like ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) would be used to measure the mass of the protonated molecule [M+H]⁺. mdpi.com This experimental value is then compared to the theoretical calculated mass to confirm the elemental composition, which is a critical step in structure confirmation. algimed.comdiva-portal.org
Calculated Mass for this compound (C₇H₅N₃O₃)
| Ion Formula | Calculated Monoisotopic Mass (Da) |
|---|---|
| [M]⁺ (C₇H₅N₃O₃) | 179.0331 |
| [M+H]⁺ (C₇H₆N₃O₃) | 180.0409 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion) and inducing it to fragment. researchgate.net Analyzing the resulting product ions provides valuable information about the molecule's structure and helps in its identification. algimed.com
For this compound, the fragmentation pattern would likely involve characteristic losses associated with its functional groups. Common fragmentation pathways could include:
Loss of NO₂: A neutral loss of 46 Da is a hallmark of nitroaromatic compounds.
Loss of CO: A neutral loss of 28 Da is common from the pyrazole or phenolic part of the molecule.
Loss of HCN: Cleavage of the pyrazole ring can lead to the loss of 27 Da.
By studying these fragmentation patterns, researchers can piece together the structural components of the molecule, complementing the connectivity data obtained from NMR spectroscopy. researchgate.net
FAB-Mass Spectrometry in Structural Characterization
No Fast Atombardment (FAB) mass spectrometry data for this compound has been found in the surveyed literature. While one patent provides an Electrospray Ionization (ESI) mass spectrometry result for a product synthesized from this compound, the mass spectrum of the parent compound is not reported google.com.
X-ray Crystallography for Absolute Structure Determination
There are no published X-ray crystallography studies for this compound. Consequently, information on its absolute structure determination, solid-state molecular conformation, and specific intermolecular interactions is not available. Numerous studies have been conducted on related indazole derivatives, but this data is not directly applicable acs.org.
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation
No single crystal X-ray diffraction data for this compound is available in the public domain.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Without crystallographic data, a detailed analysis of the specific hydrogen bonding and π-stacking interactions within the crystal lattice of this compound cannot be performed.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Research
Specific experimental IR and UV-Vis spectra for this compound, along with their corresponding detailed analyses, are not present in the available literature.
Vibrational Analysis via IR Spectroscopy for Functional Group Identification
A detailed vibrational analysis based on an experimental IR spectrum of this compound cannot be provided as the data is unavailable.
Electronic Transitions and Chromophore Analysis via UV-Vis Spectroscopy
An analysis of the electronic transitions and chromophoric properties based on an experimental UV-Vis spectrum of this compound cannot be provided due to the lack of available data.
Due to the absence of this specific, foundational data, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound.
Electrochemical Studies for Redox Behavior of Nitroindazole Systems
The electrochemical characteristics of nitroaromatic compounds are of significant interest as their biological activities are often linked to the reductive metabolism of the nitro group. In the context of nitroindazole systems, electrochemical studies, particularly cyclic voltammetry (CV), have been instrumental in elucidating their redox behavior. These investigations provide insights into the mechanisms of electron transfer, the stability of intermediates, and the influence of substituents on the reduction potential of the nitro group.
The primary electrochemical process for nitroindazoles is the reduction of the nitro moiety. This typically occurs in a stepwise manner. The initial and often reversible step is a one-electron reduction to form a nitro anion radical (NO₂⁻•). The stability and subsequent fate of this radical are highly dependent on the solvent, the pH of the medium, and the nature of substituents on the indazole ring.
Research on variously substituted 5- and 6-nitroindazoles has shown that the electronic distribution within the indazole system is significantly affected by the position of the nitro group and the nature of any alkyl substituents on the nitrogen atoms of the pyrazole ring. ingentaconnect.comresearchgate.net For instance, N-1 substituted indazoles are characterized by a more aromatic benzene ring, whereas in N-2 substituted indazoles, the pyrazole ring possesses more aromatic character. researchgate.net This difference in electronic distribution influences the ease of reduction of the nitro group.
In aprotic media like dimethyl sulfoxide (B87167) (DMSO), the one-electron reduction to the nitro anion radical is often a well-defined, reversible process. nih.govuchile.cl However, in the presence of proton donors, the mechanism can become more complex. Studies on 3-hydroxy-5-nitroindazole derivatives have revealed a self-protonation process where acidic protons within the molecule can protonate the initially formed nitro anion radical. nih.govuchile.cluchile.cl This is followed by further reduction at a less negative potential. For a compound like this compound, the phenolic hydroxyl group at the 5-position is expected to act as an intramolecular proton source, potentially leading to a similar self-protonation mechanism following the initial reduction.
The position of the nitro group is a critical determinant of the redox potential. While direct comparative data for this compound is not available, studies on related isomers provide valuable context. It has been noted in some biological studies that the 5-nitro configuration can be crucial for activity, and a shift to the 6-position may alter this, which could be linked to differences in redox properties.
The presence of other substituents also modulates the redox behavior. Electron-withdrawing groups generally facilitate the reduction of the nitro group by lowering the electron density on the ring, making the reduction potential less negative. Conversely, electron-donating groups tend to make the reduction more difficult. The hydroxyl group at the 5-position in this compound is generally considered an electron-donating group through resonance, which would be expected to make the reduction of the nitro group at the 6-position more difficult compared to an unsubstituted 6-nitroindazole (B21905).
The electrochemical data for a series of related nitroindazole derivatives are presented below to illustrate the typical range of reduction potentials.
Table 1: Cathodic Peak Potentials (Epc) for the Reduction of Various Nitroindazole Derivatives
| Compound | Epc (V) vs. Ag/AgCl | Solvent/Electrolyte | Reference |
|---|---|---|---|
| 3-Methoxy-5-nitroindazole derivative | Varies with side chain | DMSO / TBAP | uchile.cl |
| 3-Hydroxy-5-nitroindazole derivative | Varies with side chain | DMSO / TBAP | uchile.cl |
| 5-Nitroindazolin-3-one derivative | Varies with substituent | DMSO / TBAP | mdpi.com |
| 5-Nitroindazole | More negative than 3-oxo derivatives | DMSO / TBAP | mdpi.com |
It is important to note that direct extrapolation of these values to this compound should be done with caution due to the specific electronic and steric environment created by its unique substitution pattern. However, the general mechanistic insights regarding the formation of a nitro anion radical, the potential for self-protonation due to the hydroxyl group, and the multi-step reduction to hydroxylamine (B1172632) and amine derivatives provide a solid framework for understanding its likely redox behavior.
Molecular and Cellular Biology Research on 6 Nitro 1h Indazol 5 Ol and Analogs
Enzyme Inhibition Mechanisms and Molecular Targets
Modulation of Monoamine Oxidase (MAO) Activity
The indazole scaffold has proven to be a fertile ground for the development of potent monoamine oxidase (MAO) inhibitors, with a particular selectivity for the MAO-B isoform. nih.gov A study of C5- and C6-substituted indazole derivatives demonstrated that while MAO-A inhibition was moderate, all tested compounds inhibited human MAO-B with submicromolar IC50 values. nih.gov Derivatives with substitutions at the C5 position of the indazole ring were especially potent MAO-B inhibitors, with IC50 values in the low nanomolar range (0.0025–0.024 µM). nih.gov
Further investigation into the mechanism revealed a competitive mode of MAO inhibition. nih.gov The synthetic precursor, 1H-indazol-5-ol, was also evaluated. nih.gov The unique ability of 7-nitro-1H-indazole to inhibit both MAO-B and nNOS highlights the multitarget potential of this class of compounds. nih.gov The development of selective MAO-B inhibitors is of significant interest for the treatment of neurodegenerative disorders. nih.gov
Table 2: Inhibition of Human MAO Isoforms by Indazole Analogs
| Compound | Target Isoform | IC50 Value (µM) |
|---|---|---|
| Compound 5c | MAO-A | 0.745 |
| Various C5-Substituted Analogs | MAO-B | 0.0025 - 0.024 |
Data sourced from Medicinal Chemistry Research. nih.gov
Inhibition of Protein Kinases (e.g., FGFR, ALK, PDK1, EGFR, IDH1) and Associated Pathways
Indazole derivatives have emerged as a significant class of protein kinase inhibitors, with several compounds being investigated and developed as anti-cancer agents. rsc.orgeurekaselect.comnih.gov They have shown inhibitory activity against a range of kinases critical to tumor growth and proliferation.
Fibroblast Growth Factor Receptor (FGFR): Multiple series of indazole derivatives have been reported as potent inhibitors of FGFR kinases, which play a crucial role in cell proliferation, survival, and migration. rsc.orgnih.gov Structure-activity relationship (SAR) studies of 1H-indazol-3-amine and other derivatives revealed that specific substitutions, such as a 2,6-difluoro-3-methoxyphenyl group, can lead to highly potent enzymatic and antiproliferative activities, with IC50 values against FGFR1 and FGFR2 in the low nanomolar range. rsc.org
Anaplastic Lymphoma Kinase (ALK): The indazole scaffold is present in potent ALK inhibitors. mdpi.com The 3-aminoindazole derivative, entrectinib, showed high activity against ALK with an IC50 value of 12 nM. mdpi.com
Phosphoinositide-Dependent Kinase-1 (PDK1): A fragment-based, structure-assisted approach led to the development of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors, with lead compounds exhibiting IC50 values of 80 and 90 nM. nih.gov
Epidermal Growth Factor Receptor (EGFR): Researchers have synthesized novel indazole-based derivatives as selective inhibitors of mutated, drug-resistant forms of EGFR. mdpi.com One promising compound displayed an EC50 value of 22 nM against the HCC827 cell line, which harbors an EGFR mutation. mdpi.com
Isocitrate Dehydrogenase 1 (IDH1): While the indazole scaffold has been successfully utilized to target a wide array of protein kinases, its application as an inhibitor of IDH1 is not extensively documented in the current scientific literature.
Table 3: Inhibition of Protein Kinases by Indazole Analogs
| Compound/Analog Series | Target Kinase | Potency (IC50 / EC50) |
|---|---|---|
| Entrectinib (3-aminoindazole analog) | ALK | 12 nM |
| 1H-indazol-3-amine analog | FGFR1 | < 4.1 nM |
| 1H-indazol-3-amine analog | FGFR2 | 2.0 nM |
| 1H-benzo[d]imidazol-2-yl)-1H-indazol analog | PDK1 | 80 nM |
| Indazole-based derivative | EGFR (mutant) | 22 nM (EC50) |
Data sourced from various studies on kinase inhibitors. rsc.orgmdpi.comnih.gov
Interference with Phosphodiesterase Isoforms (e.g., PDE4)
Substituted indazole derivatives have been identified as selective inhibitors of phosphodiesterase type 4 (PDE4). Inhibition of PDE4 elevates intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates inflammatory responses. This mechanism makes PDE4 inhibitors useful in the potential treatment of inflammatory conditions such as asthma, arthritis, and chronic obstructive pulmonary disease (COPD). The development of indazole-based PDE4 inhibitors represents a therapeutic strategy for targeting inflammation-related pathologies.
DNA Gyrase Inhibition Mechanisms
A novel class of indazole derivatives has been discovered that functions as bacterial DNA gyrase B (GyrB) inhibitors. mdpi.com DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a clinically validated target for antibacterial agents. mdpi.com Guided by structure-based drug design, these indazole derivatives were optimized from earlier hit compounds to improve cell penetration and efficacy. mdpi.com They exhibit excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting the ATPase activity of the GyrB subunit. mdpi.com
Acetylcholinesterase and Aldol Reductase Interactions
Acetylcholinesterase (AChE): Certain families of substituted indazole derivatives have been evaluated as inhibitors of cholinesterases, including AChE and butyrylcholinesterase (BChE). In the pursuit of multi-target drugs for Alzheimer's disease, indazole-containing compounds have been designed that simultaneously inhibit both AChE and BChE. For instance, in one study, a compound featuring a 1H-Indazole moiety was synthesized and evaluated for its inhibitory activity against these enzymes.
Aldol Reductase: Aldose reductase is the first enzyme in the polyol pathway, which is implicated in the pathophysiology of diabetic complications. While related heterocyclic compounds, such as substituted indoles, have been investigated as a basis for designing aldose reductase inhibitors, the indazole scaffold has not been a primary focus in this area. Current research literature does not prominently feature indazole derivatives as significant inhibitors of aldol reductase.
HIV Protease Inhibition Mechanisms
The Human Immunodeficiency Virus (HIV) protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins required for viral replication. mdpi.comnih.gov Inhibition of this enzyme is a critical strategy in antiretroviral therapy. HIV protease inhibitors are designed as competitive inhibitors that mimic the natural substrate of the enzyme. mdpi.commdpi.com These molecules bind with high affinity to the protease's active site, a pocket containing key catalytic aspartate residues (Asp25 and Asp30). mdpi.comnih.gov By occupying this site, the inhibitors block the access of the viral Gag-Pol polyprotein, preventing its cleavage and thereby halting the production of new, infectious virions. nih.gov
The effectiveness of these inhibitors relies on establishing strong interactions within the active site, including hydrogen bonds with the catalytic aspartate residues and van der Waals interactions with other residues lining the hydrophobic pocket. mdpi.comnih.gov While the indazole scaffold is noted for a wide range of biological activities, including anti-HIV properties, specific mechanistic studies on 6-Nitro-1H-indazol-5-OL as an HIV protease inhibitor are not extensively detailed in the available literature. nih.gov However, the general principle for an indazole-based inhibitor would involve its core structure fitting into the enzyme's active site and forming stable interactions that prevent the processing of the viral polyproteins. mdpi.commdpi.com Computational docking and molecular dynamics simulations are key tools used to predict and analyze the binding modes and stability of potential inhibitors within the protease active site. mdpi.complos.org
Receptor Binding and Ligand-Receptor Interaction Studies
Indazole derivatives have been extensively investigated as ligands for serotonin receptors, particularly as antagonists for the 5-HT3 and 5-HT4 subtypes. The 5-HT3 receptor is a ligand-gated ion channel involved in nausea and vomiting, making its antagonists valuable as antiemetics. semanticscholar.org Research has shown that indazole-3-carboxylic acid derivatives are potent 5-HT3 receptor antagonists. mdpi.com For example, the compound BRL 43694 (Granisetron), which features an indazole core, was identified as a potent and selective 5-HT3 antagonist. mdpi.comresearchgate.net These antagonists function by competitively blocking the binding of serotonin to the 5-HT3 receptor. nih.gov
Similarly, the 5-HT4 receptor, implicated in gastrointestinal motility and cognitive processes, has been a target for indazole-based compounds. A series of indazole-3-carboxamides were synthesized and evaluated for their antagonist affinity at the 5-HT4 receptor. mdpi.comnih.gov Structure-activity relationship (SAR) studies revealed that alkylation at the N-1 position of the indazole ring could increase 5-HT4 receptor antagonist affinity. mdpi.comnih.gov Further modifications, such as replacing bicyclic systems with more flexible acyclic aminoalkylene chains, led to potent and selective 5-HT4 antagonists. mdpi.comnih.gov The development of new ligands for PET imaging of 5-HT4 receptors has also been pursued using fluoro-indazole series, resulting in compounds with nanomolar affinity. nih.gov
| Compound/Series | Receptor Target | Activity | Reference |
| BRL 43694 (Granisetron) | 5-HT3 | Potent & Selective Antagonist | mdpi.comresearchgate.net |
| Indazole-3-carboxamides | 5-HT4 | Potent Antagonists | mdpi.comnih.gov |
| LY353433 | 5-HT4 | Potent & Selective Antagonist | mdpi.comnih.gov |
| Fluoro-indazole Series | 5-HT4 | Nanomolar Affinity Ligands | nih.gov |
The indazole scaffold has served as a basis for the development of ligands targeting dopamine receptors, which are crucial in the pathophysiology of disorders like schizophrenia. nih.govstevens.edu Research has focused on creating multi-target compounds that interact with dopamine D2 receptors as well as serotonin receptors. nih.gov One study detailed the optimization of a lead compound, D2AAK3, which possesses an indazole scaffold, to develop new ligands with affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.govmdpi.com These efforts aim to produce atypical antipsychotics with improved efficacy and reduced side effects compared to classical D2 antagonists. nih.gov
The dopamine D4 receptor has also been a target for indazole analogs, with the goal of developing selective ligands that might offer antipsychotic benefits without the extrapyramidal side effects associated with D2 receptor blockade. The development of these ligands involves synthesizing various derivatives and evaluating their binding affinities through radioligand binding assays to understand the structural requirements for potent and selective receptor interaction. nih.gov
| Compound/Series | Receptor Target(s) | Activity | Reference |
| D2AAK3 Analogs | D2, 5-HT1A, 5-HT2A | Multi-target Ligands | nih.govmdpi.com |
| Indazole-based ligands | D4 | Selective Ligands |
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor (VR1), is an ion channel that plays a key role in pain perception. Indazole derivatives have emerged as modulators of this receptor. Research into N-indazole-4-aryl piperazine carboxamide analogs has shown that the substitution pattern on the indazole core is critical for determining whether a compound acts as a TRPV1 agonist or antagonist. Specifically, substitutions at the 5- or 6-position of the indazole ring tend to result in agonism, while modifications at other positions can lead to mild antagonism or a loss of activity.
Molecular docking studies suggest that the interaction between the indazole moiety and specific amino acid residues, such as Arg557, is a key determinant of the functional outcome (agonism vs. antagonism). The development of indazole-based TRPV1 antagonists is a promising avenue for novel analgesic agents. nih.gov
The C-C chemokine receptor type 4 (CCR4) is involved in immune cell migration and is a target for inflammatory diseases. A series of indazole arylsulfonamides have been identified as potent human CCR4 antagonists. mdpi.com The mechanism of these antagonists is distinct; they bind to an intracellular allosteric site on the receptor, referred to as site II. mdpi.com This allosteric modulation prevents the receptor from functioning, even in the presence of its natural chemokine ligands.
Structure-activity relationship studies of these indazole sulfonamides have provided detailed insights into the chemical features required for potent antagonism. For instance, methoxy- or hydroxyl- groups at the C4 position of the indazole ring, small substituents at the C6 position, and specific sulfonamide and benzyl groups at the N3 and N1 positions, respectively, were found to be optimal for high affinity and functional activity. mdpi.com One such compound, GSK2239633A, was identified as a potent antagonist with high absorption and was selected for further development. mdpi.com Other small molecule CCR4 antagonists have also been developed and shown to be effective in preclinical models of fungal infection and allergy.
Cellular Pathway Modulation and Biological Process Perturbation
Indazole-based compounds, through their interaction with various biological targets, can modulate a wide range of cellular pathways and perturb biological processes. As inhibitors of protein kinases, these compounds can interfere with signal transduction pathways that regulate cell proliferation, angiogenesis, and motility. mdpi.comnih.gov For example, by inhibiting Focal Adhesion Kinase (FAK), indazole derivatives can disrupt integrin-mediated signaling, which is implicated in tumorigenesis and metastasis. nih.gov
In the context of neuroscience, indazole analogs that bind to serotonin and dopamine receptors directly modulate neurotransmitter signaling pathways in the central nervous system, affecting processes related to mood, cognition, and psychosis. nih.gov
Furthermore, indazole derivatives can perturb immune system processes. As CCR4 antagonists, they block the migration of specific T-cell subsets, thereby modulating the inflammatory response in conditions like asthma and atopic dermatitis. This antagonism can shift the balance of T-helper cell responses, for example, by reducing Th2/Th17-associated cytokines and increasing levels of the anti-inflammatory cytokine IL-10.
Other research has identified indazole compounds as inhibitors of the Wnt signaling pathway, which is crucial in embryonic development and is often dysregulated in diseases like cancer and fibrosis. By inhibiting this pathway, these compounds can affect processes such as abnormal cellular proliferation. Certain indazole derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, downregulating anti-apoptotic proteins like Bcl-2, and increasing reactive oxygen species (ROS) levels.
Mechanisms of Antiproliferative Activity in Cancer Cell Lines (e.g., Cell Cycle Arrest, Apoptosis Induction)
Indazole derivatives, including various nitro-substituted analogs, have demonstrated notable antiproliferative activity against a range of cancer cell lines. The primary mechanisms underlying this cytotoxicity involve the disruption of the cell cycle and the induction of apoptosis.
Research has shown that certain nitro-based benzo[g]indazole derivatives exhibit significant inhibitory effects, with IC50 values in the low micromolar range against lung carcinoma cell lines like NCI-H460. nih.govnih.govresearchgate.net For instance, specific nitro-based indazoles showed IC50 values between 5–15 μM against this cell line. nih.govresearchgate.net The antiproliferative potential of the indazole scaffold is a focal point of ongoing research, with various analogs being synthesized and evaluated for their efficacy against different human cancer cell lines, including breast (MCF-7), lung (A549), and colon (Caco-2, WiDr). mdpi.comjapsonline.com
The molecular mechanism often involves interference with the cell cycle progression. Certain indole–isatin hybrids, which share structural similarities with functionalized indazoles, have been observed to cause a lengthening of the G1 phase and a corresponding reduction in the S and G2/M phases of the cell cycle. nih.gov Similarly, specific arylamino-pyrazolyl-2-propenone derivatives, which incorporate a related azole scaffold, have been shown to arrest the cell cycle in the G2/M phase in A549 cancer cells. najah.edu This arrest prevents cancer cells from dividing and proliferating. This disruption of the microtubule system and activation of proteins like cyclin B1 are key events leading to mitotic catastrophe and subsequent cell death. najah.edu
While direct studies on this compound are limited in the provided results, the data from analogous compounds strongly suggest that its antiproliferative action likely proceeds through similar pathways of cell cycle inhibition and apoptosis induction.
Table 1: Antiproliferative Activity of Selected Indazole Analogs
| Compound Class | Cancer Cell Line | Measured Activity (IC50) | Reference |
| Nitro-based benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 µM | nih.gov |
| Indazol-pyrimidine derivative (5f) | MCF-7 (Breast) | 1.858 µM | mdpi.com |
| Indazol-pyrimidine derivative (5f) | A549 (Lung) | 3.628 µM | mdpi.com |
| Indazol-pyrimidine derivative (5f) | Caco-2 (Colorectal) | 1.056 µM | mdpi.com |
| Curcumin indazole analog (3b) | WiDr (Colorectal Carcinoma) | 27.20 µM | japsonline.com |
Immunomodulatory Mechanisms (e.g., Indoleamine 2,3-Dioxygenase 1 (IDO1) Pathway Inhibition)
The indazole scaffold has emerged as a significant structure in the development of immunomodulatory agents, particularly through the inhibition of the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway. IDO1 is a key immunoregulatory enzyme that plays a critical role in immune tolerance by catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formyl kynurenine. nih.govresearchgate.net
Overexpression of IDO1 is a common mechanism used by tumors to evade the immune system. nih.gov By depleting tryptophan and producing immunosuppressive metabolites known as kynurenines, IDO1 suppresses the activity of immune cells, such as T-cells, creating a tolerant microenvironment for tumor growth. nih.govnih.gov Therefore, inhibiting IDO1 is a major therapeutic strategy in cancer immunotherapy. acs.org
Indazole has been identified as a promising scaffold for developing potent IDO1 inhibitors. acs.org These compounds are thought to function as direct heme iron-binding inhibitors. The IDO1 enzyme contains a heme group at its active site, and indazole derivatives can coordinate with the iron atom, blocking the enzyme's catalytic activity. acs.org This inhibition restores local tryptophan concentrations and reduces the production of immunosuppressive kynurenines, thereby reactivating the anti-tumor immune response. While many IDO1 inhibitors have been developed, the indazole core is considered a potentially high-affinity heme-binding scaffold, making it an attractive candidate for designing novel and effective immunomodulatory drugs. acs.org
Antileishmanial Mechanisms at the Molecular Level
Derivatives of 5- and 6-nitroindazole (B21905) have shown significant promise as antileishmanial agents, acting through specific molecular pathways to kill the Leishmania parasite. nih.govresearchgate.netnih.gov Research has demonstrated their efficacy against various species, including L. major, L. infantum, and L. amazonensis. nih.govnih.gov
A key molecular target for some 3-chloro-6-nitro-1H-indazole derivatives is trypanothione (B104310) reductase (TryR). nih.govnih.gov This enzyme is crucial for the parasite's defense against oxidative stress and is unique to trypanosomatids, making it an excellent target for selective drug development. nih.gov Molecular docking studies have shown that these indazole compounds can bind stably within the active site of TryR from Leishmania infantum. nih.govnih.gov This binding, facilitated by hydrophobic and hydrophilic interactions, inhibits the enzyme's function, leaving the parasite vulnerable to oxidative damage and leading to cell death. nih.gov
Other 5-nitroindazole derivatives have demonstrated potent activity against both the promastigote (the motile, flagellated form in the insect vector) and the intracellular amastigote (the non-motile form within the mammalian host) stages of the parasite. nih.govmdpi.com For example, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297) showed an IC50 of 0.46 µM against L. amazonensis amastigotes, with a high selectivity index. nih.gov The mechanism of action for these compounds involves causing significant structural damage to the parasite. Electron microscopy studies have revealed that treatment with these indazole derivatives leads to profound alterations in the parasite's morphology, confirming their leishmanicidal effect at a cellular level. mdpi.com
Table 2: Antileishmanial Activity of Nitroindazole Derivatives
| Compound Class | Leishmania Species | Target Stage | Activity (IC50) | Proposed Molecular Target | Reference |
| 3-chloro-6-nitro-1H-indazole derivative | L. infantum | Amastigote | 11.23 µM | Trypanothione Reductase (TryR) | nih.gov |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis | Amastigote | 0.46 µM | Not specified (structural damage) | nih.gov |
| 3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine (NV6) | L. amazonensis | Amastigote | 0.43 µM | Not specified (structural damage) | nih.gov |
Antimicrobial Action Pathways (e.g., Antibacterial, Antifungal, Antitubercular)
The indazole scaffold, particularly when functionalized with a nitro group, is a core component of compounds with a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antitubercular properties. nih.govnih.govnih.govresearchgate.net
In terms of antibacterial action, nitro-based benzo[g]indazole derivatives have been tested against various bacteria. nih.gov For instance, specific compounds have shown activity against Neisseria gonorrhoeae, with MIC values ranging from 62.5 µg/mL to 250 µg/mL. nih.govnih.gov Other studies have highlighted the efficacy of indazole derivatives against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. nih.govresearchgate.net
While the precise molecular pathways for indazole derivatives are still under investigation, the mechanisms of action for other antimicrobial nitroaromatic compounds and related heterocyclic structures can provide insight. These mechanisms often involve multiple targets within the microbial cell. Key pathways include:
Disruption of Cell Membrane Integrity : The compounds can compromise the bacterial cell membrane, leading to the leakage of essential intracellular components and cell death. mdpi.com
Inhibition of Nucleic Acid Synthesis : They can interfere with DNA replication and repair processes, halting microbial proliferation. mdpi.com
Impairment of Protein Metabolism : The synthesis of essential proteins can be disrupted, affecting various cellular functions. mdpi.com
Prodrug Activation : In some cases, particularly with nitro-containing compounds, the molecule may act as a prodrug that is activated by microbial nitroreductases. This reduction process can generate reactive nitrogen species that are toxic to the cell, causing damage to DNA and other macromolecules. mdpi.com
Antifungal activity has also been reported for indazole derivatives against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.govnih.govresearchgate.net Furthermore, certain functionalized indazoles have shown potential as antitubercular agents against Mycobacterium tuberculosis. researchgate.net The diverse antimicrobial profile suggests that these compounds may act on multiple, fundamental cellular processes common to these pathogens.
Anti-Inflammatory Mechanisms at the Molecular and Cellular Level
Indazole and its derivatives, including 6-nitroindazole, have been identified as possessing significant anti-inflammatory properties. nih.govnih.gov Their mechanism of action at the molecular and cellular level involves the modulation of key inflammatory pathways and mediators. nih.govresearchgate.net
A primary mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by synthesizing prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, indazole derivatives can effectively reduce the production of these prostaglandins, thereby alleviating inflammation. nih.govresearchgate.net
Another important anti-inflammatory mechanism is the scavenging of free radicals and the reduction of oxidative stress, which are closely linked to inflammation. nih.govmdpi.com Indazole derivatives have demonstrated the ability to inhibit lipid peroxidation and scavenge nitric oxide (NO), a signaling molecule that can be pro-inflammatory at high concentrations. nih.govresearchgate.net For example, at a concentration of 1μg/ml, 6-nitroindazole showed a 69.5% inhibition of nitrite (B80452) ion generation, a measure of NO production. nih.gov By neutralizing reactive oxygen and nitrogen species, these compounds help to mitigate the cellular damage associated with inflammation. nih.gov
Table 3: In Vitro Anti-Inflammatory Activity of 6-Nitroindazole
| Assay | Concentration | % Inhibition | Reference |
| Lipid Peroxidation | 1 µg/ml | 25.0% | nih.gov |
| Lipid Peroxidation | 200 µg/ml | 78.75% | nih.gov |
| Nitrite Ion Generation (NO Scavenging) | 1 µg/ml | 69.5% | nih.gov |
Bioisosteric Replacements and Scaffold Hopping in Biological Research
Bioisosteric replacement and scaffold hopping are crucial strategies in modern medicinal chemistry for the discovery and optimization of new therapeutic agents. uniroma1.it These approaches are particularly relevant in research involving privileged scaffolds like indazole, aiming to identify novel compounds with improved potency, selectivity, or pharmacokinetic properties while retaining the desired biological activity. nih.govnih.govunipa.it
Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another group that has similar physical or chemical properties, leading to a compound that retains similar biological activity. This strategy is used to fine-tune the properties of a lead compound. In the context of indazole research, a notable example is the bioisostere-based introduction of a 1,2,4-oxadiazole ring into 5-substituted-1H-indazole derivatives. nih.gov This modification led to the discovery of a highly potent and selective inhibitor of human monoamine oxidase B (hMAO B), an enzyme relevant to neurodegenerative diseases. The oxadiazole ring served as a successful bioisostere for other functional groups, enhancing the compound's interaction with the target enzyme. nih.gov
Scaffold hopping is a more drastic computational or synthetic approach that aims to replace the central core structure (scaffold) of a known active compound with a fundamentally different one, while preserving the essential three-dimensional arrangement of functional groups required for biological activity. uniroma1.it The goal is to discover new chemical classes of compounds that may have advantages over the original, such as novel intellectual property, better drug-like properties, or a different side-effect profile. uniroma1.itunipa.it For the indazole framework, scaffold hopping could involve replacing the bicyclic indazole core with other heterocyclic systems that can spatially orient key substituents in a similar manner to interact with a biological target. For instance, researchers might replace an indazole core with an imidazopyridazine or a triazolopyridine to find new kinase inhibitors, a common application of this technique. uniroma1.it These strategies allow chemists to explore a wider chemical space and escape the limitations of an existing chemical series. uniroma1.it
Applications of 6 Nitro 1h Indazol 5 Ol As a Research Scaffold and Chemical Tool
Building Block in Complex Organic Synthesis
The functional group arrangement of 6-Nitro-1H-indazol-5-OL makes it a highly valuable starting material for the synthesis of more complex molecules. The indazole core, along with the reactive nitro and hydroxyl substituents, provides multiple handles for synthetic transformations.
Precursor for Advanced Heterocyclic Systems
The 6-nitroindazole (B21905) framework serves as a foundational precursor for the construction of elaborate heterocyclic systems. The nitro group is particularly useful as it can be readily reduced to an amino group, which then can undergo a wide array of subsequent reactions. google.com For instance, research has demonstrated that 6-nitro-1H-indazole can be used to synthesize complex azetidinone derivatives. scielo.br This multi-step synthesis highlights the utility of the 6-nitroindazole core as a stable scaffold upon which other rings can be built.
The process begins with the alkylation of the indazole nitrogen, followed by the introduction of a hydrazine group. scielo.br This intermediate can then be reacted with various aromatic aldehydes to form Schiff bases, which subsequently undergo cyclization to yield 2-azetidinone rings, also known as β-lactams. scielo.br The presence of the 5-hydroxyl group on the target compound would offer an additional point for modification, either before or after the construction of the new heterocyclic system, further expanding its synthetic potential.
| Step | Reactant | Product | Purpose |
| 1 | 6-Nitro-1H-indazole | 1-(2-chloroethyl)-6-nitro-1H-indazole | N-alkylation to introduce a reactive handle. scielo.br |
| 2 | 1-(2-chloroethyl)-6-nitro-1H-indazole | 1-(2-hydrazinoethyl)-6-nitro-1H-indazole | Introduction of a nucleophilic hydrazine group. scielo.br |
| 3 | 1-(2-hydrazinoethyl)-6-nitro-1H-indazole | (E/Z)-substituted benzaldehyde [2-(6-nitro-1H-indazol-1-yl)ethyl]hydrazone | Formation of a Schiff base with an aromatic aldehyde. scielo.br |
| 4 | Hydrazone intermediate | 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinone | Cycloaddition to form the final azetidinone ring system. scielo.br |
Role in Multi-Component Reactions
While specific examples of this compound in multi-component reactions are not extensively documented, its constituent functional groups are frequently employed in such reactions. The N-unsubstituted indazole can participate in reactions like the Mannich reaction. Furthermore, the reactivity of nitroindazoles with aldehydes like formaldehyde (B43269) has been studied, forming (1H-indazol-1-yl)methanol derivatives which act as intermediates for further synthesis. acs.orgnih.gov This reaction demonstrates the ability of the indazole nitrogen to act as a nucleophile, a common step in many multi-component sequences. nih.gov The presence of the nitro group modifies the nucleophilicity of the indazole ring system, a factor that is critical in designing reaction pathways. acs.orgnih.gov
Ligand Design in Coordination Chemistry
The indazole ring system contains two nitrogen atoms in a pyrazole-like arrangement, making it an effective bidentate ligand for coordinating with metal ions. The specific electronic environment of this compound, influenced by the push-pull effects of the hydroxyl and nitro groups, could be harnessed to fine-tune the properties of resulting metal complexes. These complexes could have applications in catalysis, materials science, or as therapeutic agents. The ability of indazole derivatives to form stable complexes is a cornerstone of their utility in this field.
Development of Molecular Probes for Biological Systems
Fluorescent molecular probes are indispensable tools for visualizing biological processes in real-time. The indazole scaffold has been successfully incorporated into fluorescent dyes. researchgate.net Specifically, 5-hydroxy-1H-indazoles have been used to create a class of fluorophores termed "Indazo-Fluors". researchgate.net These compounds exhibit multi-luminescent properties, making them suitable for advanced imaging applications.
Furthermore, a common strategy in probe design is to use a nitro group to quench fluorescence through photoinduced electron transfer (PET). Upon reaction with a specific analyte, the electronic properties of the nitro group are altered or the group is cleaved, leading to a "turn-on" fluorescent signal. Given that this compound contains both the core indazole structure and a quenching nitro group, it represents a promising starting point for the rational design of selective "turn-on" probes for various biological analytes. researchgate.net
Fragment-Based Drug Discovery (FBDD) Methodologies
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug development. This approach uses small molecules, or "fragments," that bind weakly to a biological target, which are then optimized into more potent inhibitors. nih.gov The indazole core is a frequent hit in FBDD screens and is considered a privileged structure for kinase inhibitors. nih.govmdpi.com
A key guideline in FBDD is the "Rule of Three," which suggests that fragments should ideally have a molecular weight under 300 Da, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a LogP of no more than 3. This compound fits these criteria well, making it an excellent candidate for inclusion in fragment libraries. Its rigid bicyclic structure provides a well-defined shape for binding into protein pockets, while the hydroxyl and nitro groups offer clear vectors for synthetic elaboration to improve potency and selectivity. researchgate.net
| Property | Estimated Value | "Rule of Three" Compliance |
| Molecular Formula | C₇H₅N₃O₃ | N/A |
| Molecular Weight | 179.13 g/mol | Yes (< 300) |
| XLogP3 | ~1.5 | Yes (≤ 3) |
| Hydrogen Bond Donors | 2 (OH, NH) | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 4 (NO₂, N, OH) | No (> 3) |
Note: Physicochemical properties are estimated based on the structure of 6-Nitro-1H-indazole and adding a hydroxyl group. The number of hydrogen bond acceptors slightly exceeds the rule of three, but this is often considered a soft constraint.
Chemical Biology Tool Development for Pathway Interrogation
Chemical biology relies on small molecules to perturb and study biological pathways. Nitroindazoles have proven to be effective tools in this regard. For example, 7-Nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme critical for nitric oxide signaling in the brain. wikipedia.orgnih.govabcam.com By inhibiting nNOS, 7-Nitroindazole allows researchers to probe the downstream effects of this pathway, and it has been investigated for its neuroprotective and anticonvulsant properties. wikipedia.orgabcam.com
Indazole derivatives are also widely developed as potent and selective protein kinase inhibitors, which are crucial tools for dissecting cellular signaling cascades. researchgate.netnih.gov Compounds bearing the indazole scaffold have been designed to target specific kinases in pathways like the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. nih.gov The structural features of this compound make it an attractive scaffold for developing new, selective inhibitors to interrogate these and other important biological pathways.
| Indazole-Based Tool | Biological Target/Pathway | Application |
| 7-Nitroindazole | Neuronal Nitric Oxide Synthase (nNOS) | Interrogation of nitric oxide signaling pathways. wikipedia.orgnih.gov |
| Axitinib | VEGFR/PDGFR | Inhibition of angiogenesis signaling pathways. nih.gov |
| Entrectinib | TRK/ROS1/ALK | Inhibition of oncogenic kinase signaling. nih.gov |
| W24 (3-amino-1H-indazole derivative) | PI3K/AKT/mTOR Pathway | Probing cancer cell proliferation and migration pathways. nih.gov |
Potential in Material Science Research (e.g., Organic Electronics, Photonic Devices)
While direct experimental studies on the application of this compound in material science are not extensively documented in publicly available literature, the inherent chemical architecture of the molecule suggests a promising potential for its use in the fields of organic electronics and photonic devices. This potential is predicated on the electronic properties endowed by the indazole core, further modulated by the presence of both an electron-withdrawing nitro group and an electron-donating hydroxyl group. This particular arrangement of functional groups can give rise to interesting photophysical and electronic characteristics that are desirable for various material science applications.
The core of this compound is a heterocyclic indazole ring, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. Such nitrogen-containing heterocyclic compounds are a significant focus in the development of novel organic materials due to their tunable electronic properties and structural versatility. The electronic behavior of these core structures can be significantly influenced by the attachment of substituent groups.
In the case of this compound, the nitro group (-NO2) acts as a strong electron-withdrawing group. This property is known to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the aromatic system. rsc.org The introduction of nitro groups can also induce bathochromic shifts in the absorption spectra of aromatic compounds, moving their light absorption from the UV to the visible region. rsc.org Conversely, the hydroxyl group (-OH) is an electron-donating group, which can raise the HOMO and LUMO energy levels.
The simultaneous presence of a strong electron-donating group and a strong electron-withdrawing group on an aromatic scaffold can create a "push-pull" system. This configuration can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. uobasrah.edu.iqresearchgate.net Molecules with ICT characteristics are of great interest for applications in organic electronics and photonics. For instance, the charge transfer from the electron-donating hydroxyl group to the electron-withdrawing nitro group could result in a large change in the dipole moment upon excitation, which is a key characteristic for nonlinear optical (NLO) materials.
Furthermore, aromatic compounds containing both nitro and hydroxyl groups have been investigated for their fluorescent properties. uobasrah.edu.iq While the nitro group is often associated with fluorescence quenching, in certain molecular architectures, it can be part of a fluorophore system. rsc.orgmdpi.com The emission spectra of such compounds can be sensitive to solvent polarity, a characteristic of ICT states. uobasrah.edu.iq Additionally, hydroxyaromatic compounds can undergo excited-state intramolecular proton transfer (ESPT), a process that can lead to dual emission and large Stokes shifts, which are beneficial for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.gov
Based on these principles, the potential applications of this compound in material science can be postulated. The push-pull nature of its substitutions suggests it could be a building block for:
Organic Light-Emitting Diodes (OLEDs): The potential for fluorescence and a large Stokes shift, possibly arising from ICT or ESPT phenomena, makes it a candidate for use as an emissive material or a host in the emissive layer of OLEDs.
Organic Photovoltaics (OPVs): The donor-acceptor character could be exploited in the design of organic dyes for dye-sensitized solar cells (DSSCs) or as a component in the active layer of bulk heterojunction solar cells.
Nonlinear Optical (NLO) Materials: The significant change in dipole moment expected from the ICT state could lead to a large second-order nonlinear optical response, making it suitable for applications in frequency doubling or optical switching.
Organic Field-Effect Transistors (OFETs): The electron-withdrawing nature of the nitro group could impart n-type semiconductor characteristics to materials derived from this scaffold.
| Property | Hypothetical Value | Potential Application Relevance |
| Absorption Maximum (λabs) | 380 - 420 nm | Absorption in the near-UV and visible range is crucial for light-harvesting applications in OPVs and for photonic devices. |
| Emission Maximum (λem) | 480 - 550 nm | Emission in the visible spectrum is essential for OLEDs and fluorescent sensors. |
| Stokes Shift | 100 - 130 nm | A large Stokes shift is desirable for minimizing reabsorption and improving the efficiency of light-emitting devices. |
| Quantum Yield (ΦF) | 0.1 - 0.4 | A moderate to high quantum yield is necessary for efficient light emission in OLEDs and fluorescent probes. |
| HOMO Level | -5.6 to -5.8 eV | Appropriate HOMO/LUMO levels are critical for efficient charge injection and transport in OLEDs and OPVs. |
| LUMO Level | -3.4 to -3.6 eV | Appropriate HOMO/LUMO levels are critical for efficient charge injection and transport in OLEDs and OPVs. |
Table 1: Hypothetical Photophysical and Electronic Properties of this compound Relevant to Material Science
Further research, including the synthesis of this compound and its derivatives, followed by detailed photophysical and electrochemical characterization, is necessary to validate these potential applications. scielo.brnih.govacs.orgresearchgate.netmdpi.com The investigation of its properties in thin-film form and its performance in prototype devices would be the subsequent steps to fully assess its utility in organic electronics and photonics.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Methodologies for SAR Studies on 6-Nitro-1H-Indazol-5-OL Derivatives
SAR studies for indazole derivatives involve the systematic modification of the core structure to identify key chemical features responsible for their biological effects. These studies correlate changes in molecular structure with resulting changes in observed biological activity.
The rational design of novel derivatives is a cornerstone of modern medicinal chemistry, moving beyond random screening to a more targeted approach. For the indazole scaffold, structure-guided and knowledge-based design strategies are frequently employed. nih.gov This process often begins with a "hit" or "lead" compound, such as this compound, which is then systematically modified to enhance its interaction with a biological target.
The biological activity of indazole-based compounds is highly sensitive to the position and chemical nature of substituents on the bicyclic ring system. nih.govnih.gov Studies on various indazole series have demonstrated that modifications at nearly every position can profoundly influence potency and selectivity.
C3-Position : Substituents at this position are often crucial for inhibitory activity, with aryl groups frequently being important for interaction with target proteins. nih.gov
C4-Position : The introduction of groups at C4 can significantly affect activity. For example, a bromine atom at this position has been shown to yield potent inhibitors of neuronal nitric oxide synthase. austinpublishinggroup.com
C5 and C6-Positions : These positions are critical for modulating activity. In the case of this compound, the electron-withdrawing nitro group at C6 and the hydrogen-bonding hydroxyl group at C5 are expected to be key determinants of its biological profile. SAR analyses on related 4,6-disubstituted-1H-indazoles have confirmed that groups at these positions play a crucial role in target inhibition. nih.gov The interplay between the electronic nature of the C6 substituent and the hydrogen-bonding capacity of the C5 substituent is a key area for SAR exploration.
C7-Position : Substitution at the C7 position has also been shown to be important. Introducing chloro or methyl groups at C7 in certain indazole series resulted in enhanced cardiovascular activity. nih.gov
The nature of the substituent is as important as its location. The introduction of electron-donating versus electron-withdrawing groups, bulky versus compact groups, and hydrophobic versus hydrophilic moieties can drastically alter a compound's interaction with its target, its solubility, and its metabolic stability. mdpi.commdpi.com
| Position on Indazole Ring | Example Substituent | Observed Impact on Biological Activity |
| C3 | Aryl groups | Often crucial for inhibitory activities. nih.gov |
| C4 | Bromine | Potent inhibition of neuronal nitric oxide synthase. austinpublishinggroup.com |
| C6 | Anilino groups | Inhibition of c-Jun N-terminal kinase-3. austinpublishinggroup.com |
| C7 | Chlorine, Methyl | Increased cardiovascular activity in marsanidine analogues. nih.gov |
Specific functional groups on the this compound scaffold are pivotal in defining its interactions with biological macromolecules.
Indazole Core : The bicyclic ring itself serves as a rigid scaffold, positioning other functional groups in a specific three-dimensional orientation for optimal target binding. The two nitrogen atoms within the pyrazole (B372694) ring can act as hydrogen bond acceptors or donors, contributing significantly to binding affinity. nih.gov
6-Nitro Group : As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the entire indazole ring system. This can affect the pKa of the ring nitrogens and the reactivity of the molecule. The oxygen atoms of the nitro group are also potent hydrogen bond acceptors, potentially forming key interactions within a receptor's active site.
5-Hydroxyl Group : The -OH group is a classic functional group in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows it to form strong and specific interactions with amino acid residues like aspartate, glutamate, serine, and threonine in a target protein, often anchoring the molecule in the binding site.
Computational QSAR Modeling Approaches
QSAR represents a computational and statistical approach to formalize the SAR by creating a mathematical relationship between the chemical structure and biological activity. For indazole systems, 2D and 3D-QSAR models have been instrumental in understanding the physicochemical properties that drive their activity. growingscience.comresearchgate.net
The development of a QSAR model involves several key steps. First, a dataset of indazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov For each molecule in the series, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.
Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to build an equation that correlates the descriptors with the biological activity. nih.govtandfonline.com The goal is to create a model that is not only statistically robust but also has strong predictive power for new, untested compounds. researchgate.netscispace.com For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have successfully generated models with good predictive ability, helping to guide the design of new, more potent compounds. nih.govtandfonline.com These models provide visual representations, such as contour maps, that highlight regions around the molecule where steric bulk or specific electronic properties are favorable or unfavorable for activity. nih.gov
A wide array of descriptors can be calculated to build QSAR models for indazole derivatives. These descriptors are typically categorized based on the dimensionality of the molecular representation they are derived from. nih.gov
1D and 2D Descriptors : These are calculated from the chemical formula or the 2D connection table of the molecule. They are relatively simple to compute and include parameters like molecular weight, atom counts, bond counts, and topological indices that describe molecular branching and connectivity. nih.gov
3D Descriptors : These descriptors are derived from the 3D coordinates of the molecule and describe its spatial properties. In the context of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), these descriptors are steric and electrostatic field values calculated on a grid surrounding the aligned molecules. nih.gov Other 3D descriptors can include solvent-accessible surface area and molecular volume.
Physicochemical Descriptors : These parameters describe properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft constants). They are frequently used in classical QSAR studies. eurekaselect.comresearchgate.net
| Descriptor Class | Specific Examples | Information Encoded |
| Topological (2D) | Wiener index, Kier & Hall connectivity indices | Molecular size, shape, and degree of branching. nih.gov |
| Electronic (2D/3D) | Dipole moment, HOMO/LUMO energies, Partial charges | Electron distribution, susceptibility to nucleophilic/electrophilic attack. researchgate.net |
| Steric (3D) | Molecular volume, Molar refractivity, CoMFA steric fields | Size and shape of the molecule. nih.govresearchgate.net |
| Hydrophobic (3D) | LogP, Hydrophobic fields | Affinity for nonpolar environments, membrane permeability. tandfonline.comresearchgate.net |
| Hydrogen Bonding | H-bond acceptor/donor counts | Potential for specific hydrogen bonding interactions. tandfonline.com |
The selection of appropriate descriptors is crucial for developing a meaningful and predictive QSAR model. nih.gov For indazole systems, a combination of steric, electrostatic, and hydrophobic descriptors has proven effective in modeling their biological activities against various targets. nih.govtandfonline.com
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a crucial component of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. nih.gov This approach identifies the essential structural and chemical features of a series of active compounds that are responsible for their biological activity. For kinase inhibitors, common pharmacophore features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov
Hydrogen Bond Donor: The hydroxyl group at the C5 position and the N-H of the indazole ring can act as hydrogen bond donors.
Hydrogen Bond Acceptor: The oxygen atoms of the nitro group at the C6 position and the nitrogen atom at the N2 position of the indazole ring can serve as hydrogen bond acceptors.
Aromatic Ring: The bicyclic indazole core provides a scaffold for aromatic interactions, such as π-π stacking, with the target protein.
Ligand-based drug design strategies for indazole derivatives often involve modifying the substituents on the indazole ring to optimize interactions with the target. For instance, in the design of inhibitors for various kinases, Structure-Activity Relationship (SAR) studies have shown that the nature and position of substituents on the indazole ring are critical for potency and selectivity. nih.gov
Table 1: Potential Pharmacophoric Features of this compound
| Feature | Location on this compound | Potential Interaction |
| Hydrogen Bond Donor | 5-OH group, 1-NH group | Interaction with acceptor groups on the target protein |
| Hydrogen Bond Acceptor | 6-NO2 group, N2 of indazole | Interaction with donor groups on the target protein |
| Aromatic Ring | Indazole core | π-π stacking, hydrophobic interactions |
Conformation-Activity Relationships and Binding Modes
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. While specific conformational analysis of this compound is not extensively documented, studies on related nitroindazole derivatives provide some insights. For example, the crystal structure of 1-allyl-6-nitro-1H-indazole reveals that the fused-ring system is essentially planar. The nitro group has a slight dihedral angle with the ring system, and the allyl group is nearly perpendicular to the indazole plane.
The binding mode of a ligand to its target protein describes the specific orientation and interactions that stabilize the ligand-protein complex. For indazole-based inhibitors, the binding mode often involves the indazole core making key hydrogen bonds and hydrophobic interactions within the active site of the enzyme.
Without a known protein target for this compound, its specific binding mode cannot be determined. However, based on the binding modes of other indazole derivatives that act as kinase inhibitors, a hypothetical binding mode could involve:
The indazole N-H group forming a hydrogen bond with a backbone carbonyl of the hinge region of a kinase.
The 5-hydroxyl group forming a hydrogen bond with a nearby amino acid residue.
The 6-nitro group potentially forming interactions with polar residues in the binding pocket.
The aromatic ring of the indazole participating in hydrophobic interactions.
Influence of Regioselectivity on Biological Outcomes
The position of substituents on the indazole ring, or regioselectivity, has a profound impact on the biological activity of the resulting compounds. The placement of the nitro and hydroxyl groups at the C6 and C5 positions, respectively, in this compound is expected to significantly influence its electronic properties and interaction with biological targets.
Studies on various nitroaromatic compounds have shown that the position of the nitro group can affect properties like toxicity and mutagenicity. mdpi.comresearchgate.net QSAR studies on nitroaromatic compounds have identified descriptors such as the energy of the lowest unoccupied molecular orbital (E-LUMO) and partial atomic charges as being important for their biological effects. mdpi.com The electron-withdrawing nature of the nitro group at the C6 position in this compound would lower the energy of the LUMO, potentially making the compound more susceptible to reduction, a process often linked to the mechanism of action of nitroaromatic drugs. mdpi.com
Furthermore, SAR studies on substituted indazoles have demonstrated that the biological activity is highly dependent on the substitution pattern. For example, in a series of 2-azetidinone derivatives of 6-nitro-1H-indazole, compounds with electron-withdrawing groups on a phenyl substituent showed enhanced antimicrobial activity. scielo.br This suggests that the electronic effects of the 6-nitro group in this compound are likely to be a key determinant of its biological profile.
Research on 5-nitroindazole derivatives has shown that these compounds can exhibit trypanocidal activity, and their efficacy can be influenced by the nature of substituents at other positions. researchgate.netmdpi.com While this does not directly describe the 6-nitro isomer, it underscores the principle that the regiochemistry of the nitro group is a critical factor in determining the biological outcome.
Future Research Directions and Emerging Paradigms in 6 Nitro 1h Indazol 5 Ol Chemistry and Biology
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of 6-nitro-1H-indazol-5-ol analogs. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis.
Future applications in this area will likely include:
Predictive Modeling: AI algorithms can be trained on existing data for indazole derivatives to predict the biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of novel, computationally designed this compound analogs.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or desired property profiles. These models can explore a vast chemical space efficiently to propose innovative structures with a high probability of success.
Synthesis Planning: Machine learning tools can assist in devising the most efficient synthetic routes for novel analogs, predicting reaction outcomes and suggesting optimal conditions, thereby accelerating the discovery cycle.
| AI/ML Application Area | Potential Impact on this compound Research |
| Predictive ADMET Modeling | Early-stage filtering of compounds with poor safety or pharmacokinetic profiles, reducing late-stage attrition. |
| Generative Molecular Design | Rapid creation of diverse virtual libraries of analogs with high predicted affinity for specific targets. |
| SAR Exploration | Identification of subtle structural modifications to the indazole core that can significantly enhance potency and selectivity. |
| Retrosynthesis Prediction | Acceleration of the synthesis of promising candidates by suggesting viable and efficient chemical pathways. |
Advanced Spectroscopic Characterization Techniques for In Situ and Real-Time Analysis
While standard techniques like NMR, IR, and mass spectrometry are fundamental for characterizing new compounds tandfonline.com, the future lies in advanced spectroscopic methods that allow for in situ and real-time analysis of this compound and its interactions.
Emerging techniques that will be crucial include:
Process Analytical Technology (PAT): The use of in-line spectroscopic tools (e.g., Raman, Near-Infrared spectroscopy) to monitor the synthesis of this compound analogs in real-time. This allows for precise control over reaction parameters, leading to improved yields, purity, and safety.
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): These label-free techniques can provide real-time kinetic data on the binding of this compound derivatives to their biological targets, offering deep insights into affinity and binding mechanisms.
Advanced NMR Techniques: Methods like saturation transfer difference (STD) NMR and WaterLOGSY can be used to study the binding of ligands to proteins in solution, identifying the specific parts of the molecule that interact with the target. A study on the reaction of nitro-indazoles with formaldehyde (B43269) has already utilized solution and solid-state NMR for detailed mechanistic insights. nih.govacs.org
Development of Novel Synthetic Routes for Diverse Analogs (e.g., Photoredox Catalysis, Electrochemistry)
The synthesis of diverse analogs of this compound is essential for exploring its full therapeutic potential. Moving beyond traditional methods, novel synthetic strategies offer milder conditions, greater efficiency, and access to previously unattainable chemical space.
Photoredox Catalysis: This technique uses visible light to drive chemical reactions, enabling unique bond formations under mild conditions. nih.gov It has been successfully applied to the synthesis of various indazole derivatives, such as indazolo[2,3-a]quinolines and 3-alkenyl-2H-indazoles. nih.govacs.orgd-nb.info Applying photoredox catalysis could facilitate novel C-H functionalization or cross-coupling reactions on the this compound core.
Electrochemistry: Organic electrosynthesis provides a green and powerful alternative to traditional reagent-based oxidation and reduction. doaj.org Electrochemical methods have been developed for the synthesis of 1H-indazoles via C-H/N-H cyclization and for the oxo-amination of 2H-indazoles. nih.govrsc.org This approach could be used to selectively modify the nitro group or other functional groups on the indazole ring.
| Synthetic Method | Advantages for Synthesizing this compound Analogs | Representative Indazole Syntheses |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to unique reactive intermediates. | Synthesis of indazolo[2,3-a]quinolines via intramolecular N-N bond formation. nih.gov |
| Electrochemistry | Reagent-free oxidation/reduction, precise control over reaction potential, environmentally friendly. | Oxidative radical Csp²–H/N–H cyclization of arylhydrazones to form 1H-indazoles. rsc.org |
| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters for multi-step syntheses. | Often combined with photoredox or electrochemistry for continuous production. |
Exploration of Neglected Biological Targets and Therapeutic Areas
While indazole derivatives are known for a range of activities including antiproliferative and antimicrobial effects nih.govscielo.br, many potential therapeutic areas remain underexplored for this compound.
Future research should focus on:
Neglected Tropical Diseases (NTDs): The antichagasic and antileishmanial activity of some nitro-indazole derivatives suggests that this scaffold could be a starting point for developing drugs against other NTDs caused by protozoan parasites. usfq.edu.ecnih.gov
Neurodegenerative Diseases: The multifactorial nature of diseases like Alzheimer's and Parkinson's requires novel therapeutic approaches. icmerd.com The indazole scaffold could be explored for its potential to inhibit targets like protein kinases involved in tau hyperphosphorylation or enzymes involved in oxidative stress.
Viral Infections: Given the anti-HIV activity reported for some indazoles nih.gov, screening this compound derivatives against a broader panel of viruses, particularly emerging viral threats, could uncover new antiviral agents.
Design and Synthesis of Multi-Target Directed Ligands (MTDLs)
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. Multi-Target Directed Ligands (MTDLs) are single molecules designed to interact with two or more distinct biological targets, offering a potentially more effective therapeutic strategy than single-target drugs. icmerd.comscispace.com
The this compound scaffold is an excellent starting point for MTDL design. By strategically adding functional groups to different positions of the indazole ring, it is possible to create ligands that can simultaneously engage with multiple targets. For example, in the context of Alzheimer's disease, a this compound derivative could be designed to inhibit both cholinesterases and beta-secretase 1 (BACE1), two key enzymes in Alzheimer's pathology. nih.govnih.gov
Application in Systems Biology and Chemoproteomics Approaches
To fully understand the therapeutic potential and mechanism of action of this compound, it is crucial to move beyond single-target interactions and embrace a systems-level perspective.
Systems Biology: This approach involves integrating data from genomics, proteomics, and metabolomics to model the complex biological networks within a cell. By treating cells with this compound derivatives and analyzing the global changes in gene expression and protein levels, researchers can identify the pathways and networks modulated by the compound, potentially uncovering novel mechanisms of action and off-target effects.
Chemoproteomics: This technique uses chemical probes derived from the compound of interest to identify its direct protein targets within the entire proteome. By creating a probe based on the this compound structure, it would be possible to pull down and identify all the proteins it binds to in a cell lysate, providing an unbiased map of its molecular interactions.
Conclusion
Summary of Key Academic Research Findings on 6-Nitro-1H-indazol-5-OL
Academic research into this compound and its closely related analogs, primarily the 6-nitro-1H-indazole core, has illuminated its significant potential in medicinal chemistry. Studies have successfully demonstrated the synthesis of various derivatives from the 6-nitro-1H-indazole scaffold. scielo.brresearchgate.net These synthetic efforts have been crucial in exploring the compound's biological activities.
A notable body of research has focused on the biological evaluation of these derivatives, revealing a broad spectrum of potential therapeutic applications. For instance, new series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, synthesized from 6-nitro-1H-indazole, have shown promising in vitro antibacterial, antifungal, and antitubercular activities. scielo.br Furthermore, these compounds have also exhibited in vivo anti-inflammatory properties. scielo.br Investigations into other derivatives have been aimed at developing agents against leishmaniasis, highlighting the versatility of the 6-nitroindazole (B21905) core in targeting various pathogens. researchgate.net
Chemical reactivity studies have also been a subject of scholarly inquiry. Research on the reaction of 6-nitro-1H-indazole with formaldehyde (B43269) has provided insights into its chemical behavior and the formation of N1-substituted derivatives. acs.orgnih.gov While much of the detailed biological data pertains to derivatives of the parent 6-nitro-1H-indazole, these findings collectively underscore the foundational importance of this scaffold, and by extension this compound, as a platform for developing novel bioactive molecules.
Reiteration of its Importance as a Versatile Scaffold in Chemical and Biological Sciences
The indazole nucleus, of which this compound is a functionalized member, is widely recognized as a highly attractive and versatile scaffold in the chemical and biological sciences. scielo.brnih.gov Its prominence in medicinal chemistry stems from the diverse range of pharmacological activities exhibited by its derivatives. nih.govnih.govpnrjournal.com The indazole core is a key structural motif in numerous compounds with applications as anti-inflammatory, antimicrobial, antiprotozoal, and anticancer agents. scielo.brresearchgate.netnih.gov
The strategic placement of substituents, such as the nitro group at the 6-position and the hydroxyl group at the 5-position in this compound, offers significant opportunities for synthetic modification. These functional groups serve as handles for the introduction of various side chains and pharmacophores, enabling the creation of large libraries of new chemical entities with potentially enhanced or novel biological activities. nih.gov This structural adaptability allows chemists to fine-tune the physicochemical and pharmacological properties of the molecules to optimize their interaction with biological targets. The proven success of other indazole derivatives in drug discovery, including their use as kinase inhibitors, further cements the importance of this scaffold. pnrjournal.com
Outlook for Continued Scholarly Exploration and Innovation
The future for scholarly exploration and innovation involving this compound and the broader indazole class of compounds appears promising. There is a clear need for continued research to fully elucidate the therapeutic potential of this specific molecule and its derivatives. nih.gov Future synthetic endeavors will likely focus on creating novel analogs by modifying the hydroxyl and nitro groups to explore a wider range of biological targets.
A key area for future investigation will be the expansion of biological screening to include a more extensive array of assays. While initial studies on related compounds have focused on antimicrobial and anti-inflammatory effects, exploring activities such as antiviral, anticancer, and neuroprotective potential could uncover new therapeutic avenues. researchgate.net The use of computational tools, such as molecular docking and QSAR studies, will be invaluable in guiding the rational design of new derivatives with improved potency and selectivity for specific biological targets. longdom.org
Furthermore, the development of more efficient and sustainable synthetic methodologies for indazole derivatives will continue to be an important area of research. nih.govnih.gov As the understanding of the structure-activity relationships of this class of compounds grows, so too will the opportunities for innovative drug design and development, solidifying the role of the indazole scaffold in the future of medicinal chemistry. pnrjournal.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
